Product packaging for Xanthoxyletin(Cat. No.:CAS No. 84-99-1)

Xanthoxyletin

Cat. No.: B192682
CAS No.: 84-99-1
M. Wt: 258.27 g/mol
InChI Key: JSJIIHRNDMLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthoxyletin is a member of coumarins. It has a role as a metabolite.
This compound has been reported in Citrus reticulata, Citrus medica, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B192682 Xanthoxyletin CAS No. 84-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJIIHRNDMLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232891
Record name Xanthoxyletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

40 mg/L @ 25 °C (exp)
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

84-99-1
Record name Xanthoxyletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthoxyletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthoxyletin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthoxyletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOXYLETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MPX4M5VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 °C
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Mechanism of Action of Xanthoxyletin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthoxyletin, a naturally occurring pyranocoumarin, has demonstrated significant potential as a therapeutic agent, primarily exhibiting anticancer and anti-inflammatory properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through a combination of inhibiting cell proliferation, inducing programmed cell death (apoptosis), triggering cellular recycling (autophagy), and halting the cell division cycle.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its potency against different cancer types.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation(s)
Capan-2Pancreatic Cancer7[1]
H6c7Normal Pancreatic Epithelial110[1]
SCC-1Oral Squamous Carcinoma10–30

Note: The SCC-1 data is from a retracted publication and should be interpreted with caution.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. This is characterized by morphological changes and the activation of specific cellular markers. In pancreatic cancer cells (Capan-2), treatment with this compound significantly increases the percentage of apoptotic cells.[1]

Table 2: Effect of this compound on Apoptosis in Capan-2 Pancreatic Cancer Cells

TreatmentPercentage of Apoptotic Cells (%)Citation(s)
Control (DMSO)3.38[1]
This compound17.25[1]
RANK Silencing18.41[1]

The induction of apoptosis is further supported by the modulation of key regulatory proteins. This compound has been reported to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant for apoptosis initiation.

Induction of Autophagy

This compound has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can lead to cancer cell death. This is evidenced by changes in the expression of autophagy-associated proteins, such as an increase in the LC3-II/LC3-I ratio and modulation of Beclin 1 and p62.

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing. Studies have shown that it induces cell cycle arrest at the G2/M phase in human oral squamous carcinoma cells.[2]

Modulation of Signaling Pathways

This compound's effects on cell fate are mediated through its interaction with and modulation of critical intracellular signaling pathways.

Inhibition of the RANK/RANKL Signaling Pathway

In pancreatic cancer, this compound has been shown to target the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) signaling pathway.[1][3] This pathway is often upregulated in cancer and plays a role in cell survival and proliferation. This compound treatment leads to a dose-dependent decrease in the expression of RANK, RANKL, and osteoprotegerin (OPG) at both the mRNA and protein levels.[1] The inhibition of this pathway is a key mechanism for the induction of apoptosis in pancreatic cancer cells.[1][3]

RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibits Expression RANK RANK This compound->RANK Inhibits Expression RANKL->RANK Binds & Activates Downstream Downstream Signaling (e.g., NF-κB, MAPKs) RANK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Figure 1: this compound's inhibition of the RANK/RANKL pathway.
Inhibition of the NF-κB Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key regulator of inflammation. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB activation.[3][4]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_complex IκBα-p65 (Cytoplasm) p65 p65 p65_p_nucleus p-p65 (Nucleus) p65->p65_p_nucleus Phosphorylation & Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression p65_p_nucleus->Gene_Expression Activates This compound This compound This compound->IKK Inhibits This compound->p65 Inhibits Phosphorylation IkBa_p65_complex->p65 Release

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MEK/ERK Signaling Pathway (Caution Advised)

A now-retracted study initially reported that this compound's anticancer effects in oral squamous carcinoma cells were mediated by the inhibition of the MEK/ERK signaling pathway. The study claimed that this compound decreased the phosphorylation of both MEK and ERK1/2.[2] Due to the retraction of this article for "non-original and manipulated figure images," these findings are considered unreliable. Further independent and validated research is required to confirm any potential role of this compound in modulating the MEK/ERK pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should refer to the specific cited literature for detailed parameters.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with a final DMSO concentration typically <0.1%) for 24, 48, or 72 hours.[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Treat Treat with This compound Plate_Cells->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze End End Analyze->End

References

Xanthoxyletin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a linear pyranocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known effects on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, predominantly within the Rutaceae (citrus) and Fabaceae (legume) families. The primary genera known to produce this compound are Zanthoxylum and Erythrina.

Table 1: Principal Natural Sources of this compound

FamilyGenusSpeciesPlant Part(s) Containing this compoundReference(s)
RutaceaeZanthoxylumZanthoxylum americanumStem and root bark[1][2]
Zanthoxylum zanthoxyloidesFruits, leaves, stem, trunk, and roots[3][4]
CitrusCitrus reticulataNot specified[5]
Citrus medicaNot specified[5]
FabaceaeErythrinaErythrina variegataRoots, leaves, and bark[6][7][8]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high yield and purity.

General Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

G General Workflow for this compound Isolation A Plant Material Collection and Preparation (e.g., Zanthoxylum americanum root bark) B Grinding and Pulverization A->B C Solvent Extraction (e.g., 95% Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) E->F G Fractionation F->G H Column Chromatography (Silica Gel) G->H I Elution with Solvent Gradient H->I J Fraction Collection and TLC Analysis I->J K Purification of this compound-rich Fractions J->K L Recrystallization or Preparative HPLC K->L M Pure this compound L->M N Structural Elucidation (NMR, MS) M->N

A general workflow for the isolation of this compound.
Experimental Protocol: Isolation from Zanthoxylum americanum

This protocol is based on methodologies described for the isolation of coumarins from Zanthoxylum species[1].

1. Plant Material Preparation:

  • Collect fresh stem and root bark of Zanthoxylum americanum.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Pulverize the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered bark in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the ethyl acetate fraction.

4. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as n-hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Pool the fractions containing the compound with an Rf value corresponding to a this compound standard.

5. Purification and Identification:

  • Concentrate the pooled fractions to dryness.

  • Recrystallize the residue from a suitable solvent system (e.g., methanol-water or ethanol) to obtain pure this compound crystals.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data on Coumarin Isolation

While specific yield data for this compound is not always reported, the following table provides representative data for the extraction and purification of coumarins from Zanthoxylum species, which can serve as a benchmark.

Table 2: Representative Parameters for Coumarin Isolation from Zanthoxylum Species

ParameterValue/ConditionReference(s)
Extraction Method Maceration, Soxhlet Extraction[1][3]
Solvent 95% Ethanol, Methanol[1][3]
Stationary Phase Silica Gel (60-120 mesh)[9]
Mobile Phase (Gradient) n-Hexane: Ethyl Acetate[9]
Detection Method TLC with UV visualization, HPLC-UV[9]
Representative Yield Varies significantly based on species and plant part

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of several key cellular signaling pathways.

MEK/ERK Signaling Pathway

This compound has been demonstrated to inhibit the proliferation of cancer cells by modulating the MEK/ERK signaling pathway. This pathway is a critical regulator of cell growth and division.

G This compound's Inhibition of the MEK/ERK Pathway This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Inhibition of the MEK/ERK pathway by this compound.
Apoptosis Induction

This compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

G This compound-Induced Apoptosis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of apoptosis induction by this compound.
Cell Cycle Arrest

This compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Studies have shown that it can induce arrest at the G2/M checkpoint. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

G This compound-Induced G2/M Cell Cycle Arrest This compound This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex This compound->CyclinB1_CDK1 Inhibits M_Phase M Phase (Mitosis) G2_Phase G2 Phase G2_Phase->M_Phase Progression mediated by Cyclin B1/CDK1

Induction of G2/M cell cycle arrest by this compound.
RANK/RANKL Signaling Pathway

Recent studies have indicated that this compound can also target the RANK/RANKL signaling pathway, which is implicated in the progression of certain cancers, such as pancreatic cancer. By inhibiting this pathway, this compound can suppress cancer cell growth and induce apoptosis[10].

Conclusion

This compound is a promising natural compound with well-documented anticancer properties. Its presence in several plant species, particularly from the Zanthoxylum genus, makes it an accessible target for natural product chemists. The isolation of this compound can be achieved through standard phytochemical techniques, and its biological activity is attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. Further research is warranted to fully elucidate its therapeutic potential and to optimize its extraction and purification for potential clinical applications. This guide provides a foundational resource to aid in these future research and development endeavors.

References

The Biosynthesis of Xanthoxyletin in Zanthoxylum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Xanthoxyletin, a pyranocoumarin found in various Zanthoxylum species, exhibits a range of promising biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development applications. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway and culminating in the formation of the characteristic pyranocoumarin structure. It consolidates current knowledge on the key enzymatic steps, presents available quantitative data, and outlines the standard experimental protocols used to investigate such pathways.

Introduction to this compound and Zanthoxylum Species

The genus Zanthoxylum (family Rutaceae) comprises around 250 species of trees and shrubs, many of which are used in traditional medicine and as culinary spices, such as Sichuan pepper. These plants are rich sources of secondary metabolites, including alkaloids, flavonoids, and a diverse array of coumarins. Among these, this compound (5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one) is a notable linear pyranocoumarin. Pyranocoumarins are a specific class of coumarins characterized by a pyran ring fused to the benzopyrone core. This structural feature is often associated with enhanced biological activity, and this compound itself has been investigated for its potential anti-inflammatory and other therapeutic properties. Elucidating the enzymatic machinery responsible for its synthesis is a key step toward harnessing its potential through biotechnological production platforms.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the well-established phenylpropanoid pathway to form the central coumarin precursor, umbelliferone. Subsequent, more specialized enzymatic reactions involving prenylation and cyclization construct the final pyranocoumarin skeleton.

The General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, collectively known as the general phenylpropanoid pathway, convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate for numerous classes of phenolic compounds.

  • Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Activation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form a high-energy thioester bond, producing p-coumaroyl-CoA.

Formation of the Coumarin Core (Umbelliferone)

The formation of the characteristic benzopyrone structure of coumarins requires an ortho-hydroxylation of the cinnamic acid precursor, followed by isomerization and lactonization.

  • Ortho-Hydroxylation: The key step is the 2-hydroxylation of p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , also known as a 2-oxoglutarate-dependent dioxygenase (2OGD). This reaction forms 2'-hydroxy-p-coumaroyl-CoA.

  • Isomerization and Lactonization: The trans-double bond of the 2'-hydroxy-p-coumaroyl-CoA intermediate must isomerize to the cis-configuration to allow for ring closure. This is followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the coumarin core, yielding umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been identified to enhance the efficiency of this process.

Formation of the Pyranocoumarin Skeleton

Umbelliferone is the crucial precursor for all pyranocoumarins. The pathway to this compound proceeds through two key transformations: regiospecific prenylation and subsequent oxidative cyclization to form the pyran ring.

  • C6-Prenylation: A membrane-bound Prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of the umbelliferone ring. This regiospecific C-prenylation is a critical step that dictates the formation of a linear coumarin scaffold. The product of this reaction is 7-demethylsuberosin .

  • Oxidative Cyclization: The prenyl side chain of 7-demethylsuberosin is then modified to form the pyran ring. This is catalyzed by a novel cytochrome P450 enzyme, a demethylsuberosin cyclase (PpDC) , which facilitates the cyclization of the linear precursor into a tetrahydropyran scaffold. This reaction forms the intermediate seselin .

Final Modifications to this compound (Putative)

The final steps in the biosynthesis of this compound from the seselin scaffold involve hydroxylation and methylation. While the precise enzymes have not been characterized in Zanthoxylum, based on known coumarin biochemistry, the pathway is proposed as follows:

  • Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the seselin molecule.

  • Methylation: An O-methyltransferase (OMT) then adds a methyl group to a hydroxyl group to yield the final product, This compound .

The complete proposed pathway is visualized below.

This compound Biosynthesis Pathway cluster_0 General Phenylpropanoid Pathway cluster_1 Coumarin Core Formation cluster_2 Pyranocoumarin-Specific Pathway sub L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic trans-Cinnamic Acid C4H C4H Cinnamic->C4H p_Coumaric p-Coumaric Acid FourCL 4CL p_Coumaric->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA C2H C2'H / COSY p_Coumaroyl_CoA->C2H Umbelliferone Umbelliferone PT Prenyltransferase (PT) Umbelliferone->PT DMAPP DMAPP DMAPP->PT Demethylsuberosin 7-Demethylsuberosin P450_cyclase CYP450 Cyclase (PpDC) Demethylsuberosin->P450_cyclase Seselin Seselin P450_hydroxylase CYP450 Hydroxylase (Putative) Seselin->P450_hydroxylase Xanthoxyletin_precursor Hydroxylated Intermediate (Putative) OMT O-Methyltransferase (OMT) (Putative) Xanthoxyletin_precursor->OMT This compound This compound PAL->Cinnamic C4H->p_Coumaric FourCL->p_Coumaroyl_CoA C2H->Umbelliferone PT->Demethylsuberosin P450_cyclase->Seselin P450_hydroxylase->Xanthoxyletin_precursor OMT->this compound

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by several classes of enzymes. While specific kinetic data for the entire pathway in a single Zanthoxylum species is not available, studies on homologous enzymes in related species (family Rutaceae and Apiaceae) provide valuable quantitative insights. The prenylation step, which commits umbelliferone to the pyranocoumarin pathway, and the preceding CoA-ligation step are critical control points.

Enzyme ClassEnzyme ExampleSource OrganismSubstrate(s)Apparent KₘReference
4-Coumarate-CoA Ligase Pp4CL1Peucedanum praeruptorump-Coumaric acid10.3 ± 0.9 µM
Ferulic acid8.8 ± 0.7 µM
Caffeic acid13.1 ± 1.1 µM
Prenyltransferase PsPT2Pastinaca sativaUmbelliferone10 ± 1 µM
DMAPP7.6 ± 0.8 µM
O-Prenyltransferase Bergaptol 5-O-geranyltransferaseCitrus limonBergaptol140 µM
GPP9 µM

Note: The data presented is from homologous pathways in other plant species and serves as a proxy for the enzymatic characteristics expected in Zanthoxylum. DMAPP: Dimethylallyl pyrophosphate; GPP: Geranyl diphosphate.

Experimental Methodologies

The elucidation of biosynthetic pathways like that of this compound relies on a combination of biochemical and molecular biology techniques. The following sections detail common experimental protocols for the identification and characterization of the enzymes and genes involved.

Enzyme Extraction and Assays

A primary step in characterizing a biosynthetic pathway is to demonstrate the enzymatic activity in vitro. Prenyltransferase activity, a key step in this compound synthesis, is often studied using microsomal preparations.

Protocol: Microsomal Enzyme Preparation and Prenyltransferase Assay

  • Tissue Homogenization: Fresh plant tissue (e.g., young leaves or roots of a Zanthoxylum species) is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an ice-cold extraction buffer (e.g., Tris-HCl buffer containing sucrose, ascorbate, and protease inhibitors).

  • Differential Centrifugation: The homogenate is filtered and subjected to a series of centrifugation steps to isolate the microsomal fraction. A low-speed spin (e.g., 10,000 x g) removes cell debris, nuclei, and mitochondria. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes, which contain membrane-bound enzymes like P450s and prenyltransferases.

  • Enzyme Assay: The microsomal pellet is resuspended in an assay buffer. The reaction is initiated by adding substrates (e.g., umbelliferone and DMAPP) and necessary co-factors (e.g., Mg²⁺ or Mn²⁺). The reaction mixture is incubated at a controlled temperature (e.g., 30°C).

  • Product Extraction and Analysis: The reaction is stopped (e.g., by adding ethyl acetate). The products are extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol).

  • Detection: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or Mass Spectrometry (MS). The identity of the product (e.g., 7-demethylsuberosin) is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Gene Identification and Functional Characterization

Once enzymatic activity is confirmed, the next step is to identify the genes encoding these enzymes. Transcriptome analysis is a powerful tool for this, followed by heterologous expression to confirm gene function.

Experimental Workflow A Plant Tissue Collection (e.g., Zanthoxylum leaves, roots) B Total RNA Extraction A->B C Transcriptome Sequencing (e.g., RNA-seq) B->C D Bioinformatic Analysis (Gene Annotation, Candidate Selection) C->D E Candidate Gene Cloning (via RT-PCR) D->E F Heterologous Expression (e.g., in Yeast or E. coli) E->F G Protein Purification F->G H In Vitro Enzyme Assays G->H I Kinetic Characterization (Determination of Km, Vmax) H->I

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Xanthoxyletin, a natural coumarin. The information is compiled to support research, development, and application of this compound in various scientific fields.

Chemical and Physical Properties

This compound is a natural product found in organisms such as Citrus reticulata and Citrus medica[1]. It belongs to the coumarin class of compounds[1][2]. The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄[1][3][]
Molecular Weight 258.27 g/mol [1][3][]
IUPAC Name 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1][]
CAS Number 84-99-1[1]
Appearance Solid, Powder[1][2][]
Melting Point 133 °C[1][2][3][]
Boiling Point (est.) 438.6 °C at 760 mmHg[2][3]
Density (est.) 1.2 ± 0.1 g/cm³[2][]
Water Solubility 40 mg/L at 25 °C (experimental)[1][3]
logP (o/w) (est.) 3.640[3]
Topological Polar Surface Area 44.8 Ų[1][2]

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound. While detailed spectra are typically accessed via dedicated databases, the following summarizes available mass spectrometry data. For comprehensive NMR, IR, and UV-Vis spectra, resources like PubChem should be consulted[5][6][7].

Spectrometry TypeData SummaryReference
LC-MS Precursor Type: [M+Na]⁺ Precursor m/z: 281.078 Fragmentation: 281.078400 (100%), 299.089813 (3.17%)[1]
LC-MS Precursor Type: [2M+Na]⁺ Precursor m/z: 539.167 Fragmentation: 281.078491 (100%), 395.853607 (3.08%)[1]

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are specific to the source material and the objectives of the study. Below is a generalized, representative workflow for the isolation and purification of this compound from a plant source, such as Zanthoxylum, as mentioned in the literature[3][].

Protocol: Isolation and Purification of this compound from Plant Material

  • Preparation of Plant Material:

    • Collect the relevant plant parts (e.g., bark, leaves).

    • Air-dry the material in the shade to prevent the degradation of phytochemicals.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and other non-polar compounds.

    • Subsequently, extract the defatted material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, in which this compound is soluble.

    • Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize spots under UV light.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Recrystallization:

    • Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure, crystalline this compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy[6][7][8].

G Generalized Workflow for this compound Isolation and Characterization cluster_prep Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Zanthoxylum sp.) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction Process concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom Purify fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_compound Pure this compound recrystallization->pure_compound Isolate analysis Structural Elucidation (NMR, MS, IR, UV-Vis) pure_compound->analysis

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the context of cancer research. Studies have shown that it can suppress the growth of human pancreatic cancer cells by targeting specific signaling pathways[9].

RANK/RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor-kappaB (RANK) and its ligand (RANKL) are key proteins involved in cell survival and proliferation. In certain cancers, this pathway is upregulated[9]. This compound has been shown to inhibit the RANK/RANKL signaling pathway. This inhibition diminishes the viability of pancreatic cancer cells and induces apoptosis (programmed cell death)[9]. The administration of this compound leads to a significant decline in the expression of RANK, RANKL, and osteoprotegerin (OPG)[9]. This mechanism suggests that this compound may be a valuable lead molecule for developing novel anticancer therapies[9].

G This compound's Inhibition of the RANK/RANKL Signaling Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibits Expression RANK RANK Receptor This compound->RANK Inhibits Expression RANKL->RANK Binds Signaling Downstream Signaling (e.g., NF-κB, Akt) RANK->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibits

References

Xanthoxyletin: A Technical Guide to its CAS Number and Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xanthoxyletin, a naturally occurring coumarin, detailing its Chemical Abstracts Service (CAS) number, and the elucidation of its chemical structure. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key concepts through diagrams.

This compound: Identification and Properties

This compound is a pyranocoumarin that has been isolated from various plant species, notably from the genus Zanthoxylum.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

CAS Number: 84-99-1[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄[5][13]
Molecular Weight 258.27 g/mol [13]
IUPAC Name 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[9]
Appearance Solid
Melting Point 132-133 °C

Elucidation of the Chemical Structure

The chemical structure of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of its spectral data. Key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.85d9.61HH-4
7.20s1HH-5
6.65d10.01HH-4'
6.18d9.61HH-3
5.60d10.01HH-3'
3.85s3H-OCH₃
1.45s6H2 x -CH₃

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom
160.5C-2
156.0C-7
155.5C-8a
149.0C-6
138.5C-4
128.0C-4'
115.5C-3'
112.5C-5
112.0C-4a
109.0C-3
105.5C-8
78.0C-2'
61.0-OCH₃
28.02 x -CH₃

Table 4: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data of this compound

m/zRelative Intensity (%)Putative Fragment
258100[M]⁺
24380[M-CH₃]⁺
21545[M-CH₃-CO]⁺
18730[M-C₄H₇O]⁺

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation and structural characterization of this compound.

Isolation of this compound

This compound is typically isolated from the dried and powdered plant material of Zanthoxylum species.[2]

Protocol:

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to fractionation using solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

  • Chromatographic Purification: The fraction enriched with this compound (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel. Elution is performed with a gradient of solvents, such as hexane and ethyl acetate, to separate the individual compounds.

  • Crystallization: The fractions containing pure this compound, as monitored by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol) to obtain pure this compound.

Structural Elucidation Methodologies

The definitive structure of the isolated this compound is determined using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals are analyzed to determine the proton environment and connectivity within the molecule.

    • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

    • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to definitively assign all the signals.

  • Mass Spectrometry (MS):

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

    • Ionization: Electron Ionization (EI) is a common method used for the analysis of small organic molecules like this compound.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined. The fragmentation pattern provides valuable information about the structural components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Signaling Pathway Modulation by this compound

Recent research has highlighted the ability of this compound to modulate key cellular signaling pathways, which underpins its observed biological activities.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] It has been demonstrated to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα P Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p65 p65 p50 p50 NF-κB Complex p65 p50 IκBα Active NF-κB p65 p50 NF-κB Complex->Active NF-κB Translocation This compound This compound This compound->IKK Inhibition DNA DNA Active NF-κB->DNA Gene Transcription Gene Transcription DNA->Gene Transcription

Figure 1. This compound inhibits the NF-κB signaling pathway.
Modulation of the MEK/ERK Signaling Pathway

This compound has also been found to inhibit the proliferation of cancer cells by modulating the MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) pathway.[4] It can suppress the phosphorylation of MEK and ERK, leading to the downregulation of downstream signaling and inhibition of cell growth.[4]

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK Inhibition

Figure 2. This compound modulates the MEK/ERK signaling pathway.
Effect on the PI3K/Akt Signaling Pathway

Some studies suggest that this compound may also exert its anticancer effects through the modulation of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway. While the exact mechanism is still under investigation, it is proposed that this compound may inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby interfering with cell survival and proliferation signals.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors P Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->Akt Inhibition

Figure 3. Postulated effect of this compound on the PI3K/Akt pathway.

This technical guide provides a foundational understanding of this compound, from its basic identification to the complex molecular mechanisms it influences. The presented data and protocols are intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Xanthoxyletin solubility in DMSO, ethanol, and water.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Xanthoxyletin, a naturally occurring coumarin with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical properties of this compound.

Core Topic: this compound Solubility

Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and biological activity assessment. This guide summarizes the available quantitative data, outlines a standard experimental protocol for solubility determination, and explores the molecular pathways influenced by this compound.

Data Presentation: Quantitative Solubility of this compound

The solubility of a compound is a fundamental property that dictates its behavior in different environments. Below is a summary of the available quantitative solubility data for this compound.

SolventSolubilityTemperature (°C)
Water40 mg/L25

Experimental Protocols: Determining this compound Solubility

A reliable and reproducible method for determining the solubility of a compound is essential for accurate research and development. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

This protocol outlines the key steps for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Volumetric flasks

  • Centrifuge tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

This compound Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for determining this compound solubility.

This compound and the RANK/RANKL Signaling Pathway in Pancreatic Cancer

This compound has been shown to inhibit the growth of human pancreatic cancer cells by targeting the RANK/RANKL signaling pathway.[1][2]

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound RANK RANK This compound->RANK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RANKL RANKL RANKL->RANK Activates Downstream Downstream Signaling (e.g., NF-κB) RANK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the RANK/RANKL pathway.

This compound's Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced acute lung injury, this compound has been demonstrated to exert protective effects by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.

G cluster_0 Inflammatory Stimulus cluster_1 Pro-inflammatory Pathway cluster_2 Antioxidant Pathway cluster_3 This compound Intervention LPS LPS Akt Akt LPS->Akt HIF1a HIF-1α Akt->HIF1a NFkB NF-κB HIF1a->NFkB Inflammation Inflammation NFkB->Inflammation Nrf2 Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant This compound This compound This compound->Akt Inhibits This compound->Nrf2 Activates

Caption: this compound's dual action on inflammatory pathways.

References

The Multifaceted Biological Activities of Xanthoxyletin Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a pyranocoumarin found in various plant species, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the current state of research on this compound derivatives and analogs, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed summaries of quantitative biological data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the key experimental protocols utilized in the evaluation of these compounds and visualizes the intricate signaling pathways modulated by them through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from the this compound scaffold.

Introduction

This compound is a naturally occurring pyranocoumarin that has garnered significant attention in the scientific community for its diverse biological activities. The structural scaffold of this compound provides a versatile platform for chemical modification, leading to the synthesis of a multitude of derivatives and analogs with enhanced potency and selectivity. These compounds have demonstrated significant potential in modulating key cellular processes implicated in a variety of diseases, positioning them as valuable lead compounds in drug discovery programs. This guide will explore the key biological activities of these compounds, supported by quantitative data and mechanistic insights.

Anticancer Activities

This compound and its derivatives have exhibited potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives and related xanthones is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundCapan-2 (Pancreatic)Concentration-dependent inhibition[1][2]
Allothis compound ester 8HTB-140 (Melanoma)Data not quantified in abstract[3]
Allothis compound ester 9HTB-140 (Melanoma)Data not quantified in abstract[3]
Allothis compound ester 10HTB-140 (Melanoma)Data not quantified in abstract[3]
Allothis compound ester 11HTB-140 (Melanoma)Data not quantified in abstract[3]
Xanthone Derivative 5WiDR (Colon)37.8[4]
Xanthone Derivative 7WiDR (Colon)-[4]
Xanthone Derivative 8WiDR (Colon)-[4]
Aminated Xanthone 37HCT116 p53+/+ (Colon)8.67 ± 0.59[5]
Aminated Xanthone 37HepG2 (Liver)18.95 ± 0.39[5]
Prenylated XanthoneU-87 (Glioblastoma)6.39[6]
Prenylated XanthoneSGC-7901 (Gastric)8.09[6]
Prenylated XanthonePC-3 (Prostate)6.21[6]
Prenylated XanthoneA549 (Lung)4.84[6]
Prenylated XanthoneCNE-1 (Nasopharyngeal)3.35[6]
Prenylated XanthoneCNE-2 (Nasopharyngeal)4.01[6]
Xanthone Derivative 1jA549 (Lung)32.4 ± 2.2[7]
Signaling Pathways in Cancer

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways.

In pancreatic cancer, this compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB (RANK)/RANK Ligand (RANKL) signaling pathway.[1][2] This pathway is often overexpressed in pancreatic cancer and its inhibition by this compound leads to a decrease in cancer cell viability and the induction of apoptosis.[1][2]

RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL inhibits Apoptosis Apoptosis This compound->Apoptosis induces RANK RANK RANKL->RANK activates TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB CellViability Cell Viability NFkB->CellViability promotes

This compound inhibits the RANK/RANKL signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers. While direct studies on this compound are ongoing, many natural compounds exert their anticancer effects through the inhibition of this pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Xanthoxyletin_Analog This compound Analog (potential) Xanthoxyletin_Analog->PI3K inhibits (potential)

Potential inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound derivatives have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of this compound analogs is still emerging. However, related xanthone derivatives have shown potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Xanthone Derivatives

Compound/DerivativeAssayTarget/MediatorActivity/IC50Reference
Allothis compound derivatives 8, 9, 10, 11IL-6 release assayIL-6Significant decrease[3]
Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds, and potentially this compound derivatives, act by inhibiting this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Inflammation_Pathway InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->ProinflammatoryGenes activates transcription of Xanthoxyletin_Analog This compound Analog (potential) Xanthoxyletin_Analog->IKK inhibits (potential)

Potential inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound and its derivatives have shown promising activity against a variety of bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Xanthone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Xanthone derivativeStaphylococcus aureus (MRSA)-[8]
Caged xanthonesGram-positive bacteria-[8]
Biprenyl xanthonesGram-positive bacteria-[8]

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Certain phytochemicals, including flavonoids and potentially this compound derivatives, have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. While specific quantitative data for this compound derivatives in neuroprotection is limited, the general mechanisms are applicable.

Enzyme Inhibition

This compound and its analogs have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

Table 4: Enzyme Inhibitory Activity of Xanthone Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
AnthrarobinXanthine Oxidase68.35[9]
PurpurinXanthine Oxidase105.13[9]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells to induce apoptosis Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Interpret Interpret Data (Viable, Apoptotic, Necrotic) Analyze->Interpret End End Interpret->End

Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound derivatives.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blotting analysis.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential across multiple disease areas. The data summarized in this guide highlights their potent anticancer, anti-inflammatory, and antimicrobial activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as RANK/RANKL, PI3K/Akt/mTOR, and NF-κB, provides a strong rationale for their continued development.

Future research should focus on several key areas. Firstly, the synthesis and screening of a broader range of this compound analogs are necessary to establish comprehensive structure-activity relationships (SAR) and to optimize their potency and selectivity. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Finally, a deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and clinical translation. The information compiled in this technical guide is intended to facilitate these future endeavors and accelerate the journey of this compound derivatives from the laboratory to the clinic.

References

In Silico Docking of Xanthoxyletin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Interaction Between Xanthoxyletin and Key Protein Targets

This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a natural coumarin, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. It details the methodologies, presents quantitative binding data, and visualizes the associated workflows and signaling pathways.

Introduction to this compound and In Silico Docking

This compound is a pyranocoumarin found in various plants, including those of the Zanthoxylum genus. It has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms behind these activities is crucial for its development as a potential drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein.[1] This in silico approach allows for the rapid screening of potential drug candidates and provides insights into their mechanism of action at a molecular level, thereby accelerating the drug discovery process.[2]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized yet detailed workflow for conducting molecular docking studies with this compound, based on methodologies cited in the literature.

Preparation of the Target Protein
  • Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from a protein structure database, such as the Protein Data Bank (PDB).

  • Protein Clean-up : The downloaded protein structure is prepared for docking. This typically involves:

    • Removing all non-essential molecules, including water molecules, ions, and co-crystallized ligands, from the PDB file.[2]

    • Adding polar hydrogen atoms and assigning Kollman charges to the protein.

    • Repairing any missing residues or atoms in the protein structure using modeling software.

Preparation of the Ligand (this compound)
  • Ligand Structure Retrieval : The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem.

  • 3D Structure Generation and Optimization : If a 3D structure is not available, it is generated from the 2D structure. The 3D structure of this compound is then energy-minimized using force fields like MMFF94 to obtain a stable, low-energy conformation.[3] This can be performed using software such as HyperChem or Avogadro.[3]

  • File Format Conversion : The optimized ligand structure is saved in a suitable format (e.g., .pdbqt for AutoDock) for the docking software.

Molecular Docking Simulation
  • Grid Box Generation : A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Algorithm : A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock, is employed to explore possible binding conformations of this compound within the protein's active site.[3] This involves a set number of docking runs with a specified population size and a maximum number of energy evaluations.[3]

  • Software Implementation : Several software packages are available for molecular docking, including AutoDock, PyRx, and GOLD.[1][3] These tools use scoring functions to rank the different binding poses based on their predicted binding affinity.

Analysis and Validation of Docking Results
  • Binding Energy Analysis : The docking results are analyzed to identify the conformation with the lowest binding energy, which represents the most stable binding mode. The binding energy is typically expressed in kcal/mol.

  • Interaction Analysis : The protein-ligand complex of the best-scoring pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein.

  • Docking Validation : To ensure the reliability of the docking protocol, it is often validated by re-docking a known co-crystallized ligand into the active site of the protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[3]

Quantitative Data Summary

The following table summarizes the quantitative results from in silico docking studies of this compound with various protein targets. A lower binding energy indicates a higher predicted binding affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
Matrix Metalloproteinase-9 (MMP-9)Not Specified-7.5Not Specified[1]
Acetylcholinesterase (Torpedo californica)1EA5Not SpecifiedTrp84 (CAS), Trp279 (PAS)[3]

Note: CAS = Catalytic Anionic Site; PAS = Peripheral Anionic Site. Specific binding energy for this compound with TcAChE was not detailed in the available literature but was shown to interact with key sites.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for in silico drug discovery and a key signaling pathway modulated by this compound.

G cluster_0 Computational Analysis cluster_1 Experimental Validation a Target Identification b Protein Preparation (PDB) a->b d Molecular Docking Simulation b->d c Ligand Preparation (this compound) c->d e Binding Energy & Interaction Analysis d->e f ADMET Prediction e->f g In Vitro Assays f->g h In Vivo Studies g->h end End: Lead Optimization h->end start Start: Drug Discovery start->a MEK_ERK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse This compound This compound This compound->MEK Inhibition

References

A Technical Guide to the Discovery and Historical Background of Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical background of this compound. It details the initial isolation and structural elucidation of the compound, tracing its origins to the bark of Zanthoxylum americanum. The guide further outlines the early synthetic methodologies, the biosynthetic pathways as understood in the mid-20th century, and the foundational pharmacological investigations that paved the way for current research. Quantitative data is presented in structured tables, and key experimental protocols are described to offer a comprehensive historical and technical perspective for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

First Isolation from Zanthoxylum americanum

The discovery of this compound is credited to the meticulous work of (Miss) Janet C. Bell, Alexander Robertson, and T. S. Subramaniam in 1936. Their research, published in the Journal of the Chemical Society, detailed the isolation of this novel compound from the bark of the Northern Prickly Ash, Zanthoxylum americanum Mill.[1][2]. This plant, native to North America, has a history of use in traditional medicine.[3]

Early Extraction and Isolation Protocol

Experimental Protocol: Historical Isolation of this compound

  • Plant Material Collection and Preparation: The bark of Zanthoxylum americanum was collected and air-dried. The dried bark was then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark was subjected to exhaustive extraction with a non-polar organic solvent, such as petroleum ether or diethyl ether, using a Soxhlet apparatus. This method was common for extracting lipophilic compounds like coumarins.

  • Concentration and Crude Extract Formation: The resulting solvent extract was concentrated under reduced pressure to yield a crude, resinous material.

  • Purification by Recrystallization: The crude extract was then subjected to repeated recrystallization from a suitable solvent, likely ethanol or methanol. This process of dissolving the solid in a hot solvent and allowing it to cool to form crystals was a primary method for purifying organic compounds. The purity of the isolated crystals would have been assessed by their sharp melting point.

  • Characterization: The purified crystalline compound, this compound, was then subjected to elemental analysis to determine its empirical formula and various chemical tests to identify its functional groups.

The following diagram illustrates a plausible workflow for the historical isolation and characterization of this compound.

Historical Isolation and Characterization of this compound cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Characterization Zanthoxylum Zanthoxylum americanum bark PowderedBark Powdered Bark Zanthoxylum->PowderedBark Grinding Soxhlet Soxhlet Extraction (Petroleum Ether) PowderedBark->Soxhlet CrudeExtract Crude Extract Soxhlet->CrudeExtract Concentration Recrystallization Recrystallization (Ethanol) CrudeExtract->Recrystallization PureCrystals Pure this compound Crystals Recrystallization->PureCrystals MeltingPoint Melting Point Determination PureCrystals->MeltingPoint ElementalAnalysis Elemental Analysis PureCrystals->ElementalAnalysis ChemicalTests Chemical Tests PureCrystals->ChemicalTests StructureElucidation Structural Elucidation MeltingPoint->StructureElucidation ElementalAnalysis->StructureElucidation ChemicalTests->StructureElucidation Conceptual Historical Synthesis of this compound cluster_CoumarinCore Coumarin Core Synthesis cluster_PyranRing Pyran Ring Formation StartingPhenol Substituted Phenol Pechmann Pechmann Condensation (Acid Catalyst) StartingPhenol->Pechmann BetaKetoEster β-Keto Ester BetaKetoEster->Pechmann CoumarinIntermediate Coumarin Intermediate Pechmann->CoumarinIntermediate Prenylation Prenylation CoumarinIntermediate->Prenylation Cyclization Oxidative Cyclization Prenylation->Cyclization This compound This compound Cyclization->this compound Biosynthesis of this compound ShikimicAcid Shikimic Acid Pathway Phenylalanine L-Phenylalanine ShikimicAcid->Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone pCoumaricAcid->Umbelliferone Hydroxylation & Cyclization PrenylUmbelliferone Prenylated Umbelliferone Umbelliferone->PrenylUmbelliferone Prenyltransferase (DMAPP) This compound This compound PrenylUmbelliferone->this compound Oxidative Cyclization

References

A Comprehensive Technical Review of the Pharmacological Effects of Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Xanthoxyletin is a naturally occurring coumarin compound that has demonstrated a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of its potent anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects, with a focus on its underlying molecular mechanisms. A significant finding is this compound's ability to induce apoptosis in pancreatic cancer cells by directly targeting and inhibiting the RANK/RANKL signaling pathway. This document summarizes key quantitative data from related compounds to establish a framework for efficacy, details relevant experimental methodologies for reproducibility, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound (5-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one) is a pyranocoumarin found in various plant species, notably from the Rutaceae family, including the genus Zanthoxylum. As a member of the coumarin family, it belongs to a class of polyphenolic compounds recognized for their extensive biological activities[1]. The unique tricyclic structure of this compound and its derivatives has drawn considerable interest, positioning them as promising candidates for drug discovery and development. This guide consolidates the current scientific knowledge on this compound's pharmacological properties, providing an in-depth resource for the research community.

Anti-Cancer Effects

The most extensively studied pharmacological effect of this compound is its activity against cancer, particularly pancreatic cancer.

Mechanism of Action: Inhibition of the RANK/RANKL Signaling Pathway

Recent studies have elucidated that this compound exerts its anti-cancer effects by modulating the Receptor Activator of Nuclear Factor-κB (RANK) / RANK Ligand (RANKL) signaling pathway. In pancreatic cancer tissues and cell lines, the components of this pathway—RANK, RANKL, and osteoprotegerin (OPG)—are significantly upregulated. This compound treatment has been shown to diminish the viability of pancreatic cancer cells in a concentration-dependent manner by downregulating the expression of RANK and RANKL[2]. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to the induction of apoptosis[2][3]. OPG, a decoy receptor, normally inhibits this pathway; this compound's ability to reduce RANK/RANKL expression provides a direct mechanism for inducing cancer cell death[2][4][5].

RANK_RANKL_Pathway cluster_cell Pancreatic Cancer Cell RANKL RANKL RANK RANK (Receptor) RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates Downstream Downstream Signaling (NF-κB, Akt) TRAF6->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits This compound This compound This compound->RANKL Inhibits Expression This compound->RANK Inhibits Expression

Caption: this compound-mediated inhibition of the RANK/RANKL pathway in cancer.
In Vitro Efficacy Data

While specific IC50 values for this compound are not widely published, data from structurally related xanthones and coumarins demonstrate potent cytotoxic activity across a range of cancer cell lines. This provides a benchmark for this compound's expected efficacy.

Compound ClassCompound ExampleCancer Cell Line(s)IC50 Value (µM)Reference
Prenylated XanthoneNovel DerivativeA549 (Lung), CNE-1 (Nasopharyngeal)4.84, 3.35[6]
XanthoneSecalonic acid DK562, HL60 (Leukemia)0.43, 0.38[6]
Coumarin HybridScopoletin-cinnamic acid (17b)MCF-7, A549, HeLa, etc.0.249 - 0.684[7]
Furoquinoline AlkaloidSkimmianineMCF-7 (Breast)8.03 µg/mL[8]
Aporphine AlkaloidLiriodenineSF-268 (CNS), NCI-H460 (Lung)2.19, 2.38 µg/mL[8]
Key Experimental Protocols

The following protocols are fundamental to assessing the anti-cancer effects of this compound in vitro.

Pancreatic cancer cell lines (e.g., Capan-2, MIA PaCa-2) and normal pancreatic epithelial cells (e.g., H6c7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2[3].

  • Seed cells (e.g., 4,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (dissolved in DMSO, with DMSO-only as control) for a specified period (e.g., 24, 48, 72 hours).

  • Add 15 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control[3].

  • Seed cells (e.g., 1x10^5 cells/well) in a 24-well plate.

  • After treatment with this compound, incubate cells with 50 µM 5-ethynyl-2'-deoxyuridine (EdU) for 2 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize cells with 0.5% Triton X-100.

  • Add Apollo® reaction cocktail to stain the proliferating cells.

  • Stain cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Visualize and quantify the percentage of EdU-positive cells using fluorescent microscopy[3].

Experimental_Workflow cluster_assays Downstream Assays Start Start: Pancreatic Cancer Cell Culture (e.g., Capan-2) Treatment Treatment Application: Varying concentrations of this compound (vs. DMSO Control) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT EdU Cell Proliferation Assay (EdU) Treatment->EdU WB Protein Expression Analysis (Western Blot for RANK, RANKL) Treatment->WB IHC Tissue Localization (Immunohistochemistry) Treatment->IHC

Caption: Standard experimental workflow for in vitro anti-cancer evaluation.

Anti-inflammatory Effects

This compound and related coumarins exhibit significant anti-inflammatory properties, suggesting their potential in treating inflammation-associated diseases.

Mechanism of Action

The anti-inflammatory mechanism of this compound is believed to be multifactorial. Drawing from studies on the related furanocoumarin, Xanthotoxin, the activity likely involves the suppression of key inflammatory signaling pathways such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[6][9]. This inhibition leads to a reduction in the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10]. Furthermore, Xanthotoxin has been shown to inhibit the sensitization and expression of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in inflammatory pain[6].

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, CFA) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Mediators Upregulates Transcription MAPK->Mediators Upregulates Transcription Inflammation Inflammation Mediators->Inflammation This compound This compound This compound->NFkB This compound->MAPK

Caption: Plausible anti-inflammatory mechanism of this compound action.
Quantitative Data

While specific data for this compound is limited, related xanthones have shown potent dose-dependent anti-inflammatory activity in vitro.

CompoundCell LineAssayConcentrationResultReference
3,4-dihydroxy-2-methoxyxanthoneRAW 264.7NO Production10 µMSignificant inhibition[10]
1,3,5,6-tetrahydroxyxanthoneRAW 264.7NO Production10 µMSignificant inhibition[10]
1,3,6,7-tetrahydroxyxanthoneRAW 264.7iNOS, TNF-α, IL-6 mRNA10 µMSignificant reduction[10]
Key Experimental Protocols
  • Induce chronic inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a mouse's hind paw.

  • Administer this compound (e.g., intraperitoneally) at various doses.

  • Assess heat and mechanical hyperalgesia using radiant heat tests and von Frey filaments at set time points post-injection.

  • Harvest paw tissue for analysis[6].

  • ELISA: Use enzyme-linked immunosorbent assay kits to quantify the protein levels of TNF-α, IL-1β, and IL-6 in tissue homogenates or cell culture supernatants according to the manufacturer’s instructions[6].

  • RT-qPCR: Isolate total RNA from cells or tissues and perform reverse transcription to synthesize cDNA. Use quantitative PCR with specific primers for iNOS, COX-2, and cytokines to measure mRNA expression levels, normalizing to a housekeeping gene like GAPDH[6].

Antimicrobial Activity

This compound belongs to a class of compounds known for their antimicrobial properties.

Spectrum of Activity & Quantitative Data

Data on the related compound Xanthotoxin indicates a broad spectrum of activity. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, the data below for related compounds suggest its potential. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[11][12].

CompoundMicroorganismMIC (µg/mL)Reference
Xanthoquinodin B2Plasmodium falciparum-[13]
FuranocoumarinsStaphylococcus aureus-[14]
FuranocoumarinsPseudomonas aeruginosa-[14]
FuranocoumarinsCandida albicans-[14]
Xanthone DerivativesGram-positive bacteria0.098 - 1.56[15]
Xanthone DerivativesE. coli1.56 - 12.5[15]
Key Experimental Protocols
  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed[16].

Antioxidant Properties

Like many polyphenolic compounds, this compound is expected to possess significant antioxidant properties, which contribute to its other pharmacological effects.

Mechanism of Action

The primary antioxidant mechanism is direct free radical scavenging. Xanthones have been shown to effectively scavenge reactive oxygen species (ROS) such as the superoxide anion (O2•−), hydroxyl radical (OH•), and peroxynitrite (ONOO−). This activity helps to prevent oxidative damage to cellular components like lipids, proteins, and DNA, thereby mitigating the progression of diseases linked to oxidative stress.

Key Experimental Protocols
  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix various concentrations of this compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the decrease in absorbance at ~517 nm. The percentage of scavenging activity is calculated relative to a control without the sample.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-cancer activity mediated through the inhibition of the RANK/RANKL pathway. Its structural similarity to other bioactive coumarins and xanthones strongly suggests potent anti-inflammatory, antimicrobial, and antioxidant effects, although these areas require more direct investigation.

Future research should focus on:

  • Determining the specific IC50 and MIC values of this compound against a wide panel of cancer cell lines and microbial strains.

  • Conducting in vivo studies to validate its efficacy and safety for anti-inflammatory and anti-cancer applications.

  • Elucidating its effects on other cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).

  • Investigating its pharmacokinetic and pharmacodynamic profile to assess its potential as a clinical therapeutic agent.

References

Xanthoxyletin: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a linear pyranocoumarin, is a significant secondary metabolite found predominantly in plants of the Rutaceae (citrus) and Apiaceae families. As a product of the phenylpropanoid pathway, it plays a crucial role in the plant's defense mechanisms against a variety of biotic and abiotic stressors. Its functions as an antifeedant against herbivores and an antimicrobial agent against phytopathogens are of particular interest. This technical guide provides an in-depth exploration of this compound's biosynthesis, its physiological roles within the plant, and detailed experimental protocols for its extraction, purification, quantification, and bioactivity assessment. Furthermore, it elucidates its interaction with key plant defense signaling pathways and presents quantitative data on its occurrence and efficacy.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves from a myriad of environmental threats. This defense is largely mediated by a diverse array of secondary metabolites, which are not directly involved in the primary processes of growth and development but are crucial for survival and interaction with the environment. Among these, coumarins represent a major class of phenolic compounds, and within this group, pyranocoumarins such as this compound have demonstrated significant biological activities.[1][2]

This compound is biosynthetically derived from the phenylpropanoid pathway and is characterized by a pyran ring fused to a coumarin core.[3] It is commonly found in various parts of plants, including the roots, bark, leaves, and fruits of species within the Zanthoxylum and Citrus genera.[4][5] Its presence is often associated with the plant's response to herbivory and microbial infections, acting as a deterrent and an inhibitor.[6][7] This guide aims to provide a comprehensive technical overview of this compound, focusing on its role as a key secondary metabolite in plant defense.

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a central intermediate. This is then hydroxylated to form umbelliferone, the direct precursor to a wide range of coumarins, including this compound.[8][9]

The key steps in the biosynthesis of this compound from umbelliferone involve prenylation and a subsequent cyclization and methylation. Specifically, umbelliferone undergoes prenylation at the C6 or C8 position by a prenyltransferase to form demethylsuberosin or osthenol, respectively.[8][10] These intermediates then undergo cyclization, catalyzed by a cyclase, to form the pyran ring. The final step is likely a methylation to yield this compound. While the specific enzymes for these final steps in this compound biosynthesis are not fully characterized, they are believed to be part of the cytochrome P450 monooxygenase and O-methyltransferase families.[1]

Xanthoxyletin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H Prenylated_Intermediate Prenylated Intermediate (Demethylsuberosin/Osthenol) Umbelliferone->Prenylated_Intermediate Prenyltransferase Pyranocoumarin_Precursor Pyranocoumarin Precursor Prenylated_Intermediate->Pyranocoumarin_Precursor Cyclase (CYP450) This compound This compound Pyranocoumarin_Precursor->this compound Methyltransferase

Figure 1: Biosynthetic pathway of this compound.

Physiological Role of this compound in Plants

This compound serves as a pivotal defense compound in plants, exhibiting a range of biological activities that contribute to the plant's resilience against biotic stressors.

Defense Against Herbivores

This compound acts as an effective antifeedant, deterring insects and other herbivores from consuming plant tissues.[6][7] Studies have shown that extracts from plants rich in this compound, such as Zanthoxylum limonella, exhibit significant antifeedant activity against polyphagous pests like Spodoptera litura.[7][11] The presence of this compound in the plant tissues imparts an unpalatable taste, leading to a reduction in feeding and consequently, a decrease in herbivore damage.[4]

Defense Against Pathogens

This compound also possesses antimicrobial properties, enabling the plant to defend against pathogenic fungi and bacteria.[12][13][14] As a phytoalexin, its production can be induced in response to pathogen attack. The compound can inhibit the growth of various phytopathogenic fungi, such as Fusarium oxysporum, by disrupting their cellular processes.[15][16][17]

Role in Plant Defense Signaling

The synthesis and accumulation of this compound are integrated into the plant's complex defense signaling network. Its production can be triggered by elicitors, which are molecules that signal the presence of a pathogen or herbivore.[2][12][13][14] The signaling pathways involving jasmonic acid (JA) and salicylic acid (SA), which are key regulators of plant defense against herbivores and pathogens, respectively, are likely involved in the regulation of this compound biosynthesis.[18][19][20][21] Wounding and pathogen infection can lead to the upregulation of genes involved in the phenylpropanoid pathway, thereby increasing the production of defense compounds like this compound.[21][22][23]

Plant_Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Herbivore Damage (e.g., Spodoptera litura) JA_Pathway Jasmonic Acid (JA) Pathway Herbivore->JA_Pathway Pathogen Pathogen Infection (e.g., Fusarium oxysporum) SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Gene Upregulation JA_Pathway->Phenylpropanoid_Pathway SA_Pathway->Phenylpropanoid_Pathway Xanthoxyletin_Production This compound Accumulation Phenylpropanoid_Pathway->Xanthoxyletin_Production Defense_Response Plant Defense Response (Antifeedant, Antimicrobial) Xanthoxyletin_Production->Defense_Response

Figure 2: Role of this compound in plant defense signaling.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant material, such as the bark or roots of Zanthoxylum or Citrus species.

Extraction_Purification_Workflow Start Start: Dried Plant Material Grinding Grind to a fine powder Start->Grinding Extraction Soxhlet extraction with methanol Grinding->Extraction Filtration_Evaporation Filter and concentrate extract (Rotary Evaporator) Extraction->Filtration_Evaporation Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate gradient) Filtration_Evaporation->Column_Chromatography Fraction_Collection Collect fractions Column_Chromatography->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool this compound-rich fractions TLC_Analysis->Pooling Recrystallization Recrystallize to obtain pure this compound Pooling->Recrystallization End End: Purified this compound Recrystallization->End

Figure 3: Workflow for extraction and purification of this compound.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., root bark) and grind it into a fine powder.

  • Extraction: Perform a Soxhlet extraction of the powdered plant material with methanol for 48-72 hours.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in petroleum ether.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity. A 15:1 petroleum ether:ethyl acetate mixture has been shown to be effective for eluting this compound.[8]

  • Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2) and visualize under UV light.

  • Purification: Combine the fractions containing this compound and evaporate the solvent. Further purify the compound by recrystallization from a suitable solvent like methanol to obtain pure crystals of this compound.

Quantitative Analysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.[9][10][15][24][25][26][27]

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Antifeedant Bioassay

This protocol details a leaf-disc no-choice bioassay to evaluate the antifeedant activity of this compound against a generalist herbivore like Spodoptera litura.[3][7][11][12]

Methodology:

  • Insect Rearing: Rear Spodoptera litura larvae on a suitable artificial diet or host plant leaves (e.g., castor bean) under controlled conditions.

  • Preparation of Test Solutions: Dissolve purified this compound in acetone to prepare a stock solution and then dilute to desired test concentrations (e.g., 100, 250, 500, 1000 ppm).

  • Leaf Disc Preparation: Cut fresh, tender leaves of a host plant (e.g., castor bean) into discs of a standard size (e.g., 5 cm diameter).

  • Treatment Application: Dip the leaf discs in the test solutions for 30 seconds and allow them to air dry completely. Use leaf discs dipped in acetone as a control.

  • Bioassay: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce one pre-starved (for 4-6 hours) third-instar larva of Spodoptera litura into each petri dish.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Antifungal Bioassay

This protocol describes a microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a phytopathogenic fungus like Fusarium oxysporum.[2][6][28]

Methodology:

  • Fungal Culture: Grow the fungal strain on a suitable medium like Potato Dextrose Agar (PDA) and prepare a spore suspension in sterile distilled water, adjusting the concentration to approximately 1 x 10^6 spores/mL.

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent like DMSO and prepare serial dilutions in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (medium with fungal suspension) and a negative control (medium only).

  • Incubation: Incubate the plate at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. Similarly, its biological activity is dose-dependent.

Table 1: Concentration of this compound in Various Plant Species

Plant SpeciesPlant PartConcentration (mg/g dry weight)Reference
Citrus medicaRoot Bark0.7[4]
Zanthoxylum schinifoliumSeeds1.70 - 2.85 (as Bergapten, a related coumarin)[25]
Zanthoxylum piperitumFruitsVaries with maturation[29]

Table 2: Biological Activity of this compound and Related Plant Extracts

| Bioassay | Test Organism | Compound/Extract | Activity | Reference | | :--- | :--- | :--- | :--- | | Antifeedant | Spodoptera litura | Zanthoxylum limonella ethyl acetate extract | 80.58% antifeedant activity at 1% |[7] | | Antifungal (MIC) | Fusarium oxysporum | Epoxiconazole (reference fungicide) | EC50 = 0.047 µg/mL |[16][23] | | Cytotoxicity (Anticancer) | Jurkat T cells | 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl]oxy coumarin | IC50 = 8.10 µM |[30] |

Conclusion

This compound stands out as a crucial secondary metabolite in the chemical defense repertoire of various plant species. Its biosynthesis from the phenylpropanoid pathway and its subsequent role as an antifeedant and antimicrobial agent underscore its importance for plant survival. The detailed protocols provided in this guide offer a robust framework for researchers to extract, quantify, and assess the biological activities of this compound. A deeper understanding of its mode of action and its regulation within plant defense signaling networks could pave the way for novel applications in sustainable agriculture, such as the development of natural pesticides or the breeding of crops with enhanced resistance to pests and diseases. For drug development professionals, the diverse biological activities of this compound also present opportunities for the discovery of new therapeutic agents.

References

Spectroscopic Profile of Xanthoxyletin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Xanthoxyletin, a naturally occurring pyranocoumarin with significant biological activities.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound isolated from various plant species, including those from the Zanthoxylum genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and characterization of this important natural product. The data is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols and a visual representation of the general analytical workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz). The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃) [1]

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-36.21d9.8
H-47.85d9.8
H-66.58d10.0
H-75.71d10.0
H-106.57s-
OCH₃3.87s-
C(CH₃)₂1.47s-

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving the purified compound in deuterated chloroform (CDCl₃). The spectrum is acquired at room temperature on a high-field NMR spectrometer, such as a Bruker AMX-500, operating at a proton frequency of 500 MHz.[1] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[2][3] The data is processed to determine chemical shifts, coupling constants, and multiplicities of the proton signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule. Chemical shifts (δ) are reported in ppm relative to the solvent signal of CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ) in ppm
C-2160.5
C-3112.9
C-4143.8
C-4a109.5
C-5155.9
C-6127.9
C-7115.8
C-8152.1
C-8a106.1
C-998.1
C-1'77.9
C-2'28.2 (2C)
OCH₃56.1

Note: The assignments are based on typical chemical shifts for pyranocoumarins and may require further confirmation through 2D NMR experiments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample for ¹³C NMR analysis is prepared in the same manner as for ¹H NMR, using deuterated chloroform (CDCl₃) as the solvent. The spectrum is recorded on a spectrometer operating at a carbon frequency of, for example, 125 MHz. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.23 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data of this compound (KBr Pellet) [1]

Wavenumber (cm⁻¹)Functional Group Assignment
1719C=O (α,β-unsaturated lactone)
1622C=C (aromatic and pyrone ring)
1561C=C (aromatic and pyrone ring)
1396C-H bending
1140C-O stretching

Experimental Protocol: IR Spectroscopy

The infrared spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground, dry this compound is intimately mixed with spectroscopic grade KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The data is reported as mass-to-charge ratios (m/z) with their relative abundances.

Table 4: EI-Mass Spectrometry Data of this compound [1]

m/zRelative Abundance (%)Proposed Fragment
258100[M]⁺
243Base Peak[M - CH₃]⁺
228-[M - 2CH₃]⁺ or [M - CH₃ - CH₃]⁺
215--
200--

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electron impact (EI) ionization source on a mass spectrometer, such as a VG ZAB-HS spectrometer.[1] The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Zanthoxylum americanum) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_this compound->NMR IR IR Spectroscopy Pure_this compound->IR MS Mass Spectrometry Pure_this compound->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic analysis workflow.

References

Methodological & Application

Total Synthesis of Xanthoxyletin: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a comprehensive protocol for the total synthesis of this compound, outlining a reliable and efficient synthetic route. The synthesis commences with the formation of the core coumarin structure, isoscopoletin, followed by a crucial C-prenylation step to yield the final product. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of natural products and the development of novel therapeutic agents.

Synthetic Pathway Overview

The total synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, isoscopoletin (6-hydroxy-7-methoxycoumarin), from 2,4-dihydroxy-5-methoxybenzaldehyde. The second stage is the regioselective C-prenylation of isoscopoletin to introduce the 3,3-dimethylallyl group at the C8 position, affording this compound.

Total_Synthesis_of_this compound cluster_0 Stage 1: Synthesis of Isoscopoletin cluster_1 Stage 2: Synthesis of this compound A 2,4-Dihydroxy-5-methoxybenzaldehyde B Isoscopoletin (6-Hydroxy-7-methoxycoumarin) A->B Perkin Condensation C Isoscopoletin D 7-O-Prenylisoscopoletin C->D O-Prenylation E This compound D->E Claisen Rearrangement

Caption: Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Isoscopoletin (6-Hydroxy-7-methoxycoumarin)

The synthesis of the coumarin core is achieved via the Perkin condensation of 2,4-dihydroxy-5-methoxybenzaldehyde.

Materials:

  • 2,4-Dihydroxy-5-methoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Anhydrous potassium acetate

  • Hydrochloric acid (10%)

  • Methanol

Procedure:

  • A mixture of 2,4-dihydroxy-5-methoxybenzaldehyde, anhydrous potassium acetate, and acetic anhydride is heated at 180°C for 5 hours.

  • The reaction mixture is then poured into ice water and stirred for 30 minutes.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then refluxed in a mixture of methanol and 10% hydrochloric acid for 1 hour.

  • After cooling, the solution is concentrated under reduced pressure, and the resulting solid is recrystallized from methanol to afford pure isoscopoletin.

Stage 2: Synthesis of this compound

This stage involves the O-prenylation of isoscopoletin followed by a Claisen rearrangement to yield this compound.

Materials:

  • Isoscopoletin

  • Prenyl bromide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • N,N-Dimethylaniline

Procedure:

Step 2a: O-Prenylation of Isoscopoletin

  • A mixture of isoscopoletin, prenyl bromide, and anhydrous potassium carbonate in anhydrous acetone is refluxed for 12 hours.

  • The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give 7-O-prenylisoscopoletin.

Step 2b: Claisen Rearrangement to this compound

  • The 7-O-prenylisoscopoletin obtained in the previous step is heated under reflux in N,N-dimethylaniline at 210-220°C for 3 hours.

  • The reaction mixture is cooled and then poured into dilute hydrochloric acid.

  • The resulting precipitate is extracted with ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the total synthesis of this compound.

StepReactionStarting MaterialReagentsConditionsProductYield (%)
1Perkin Condensation2,4-Dihydroxy-5-methoxybenzaldehydeAcetic anhydride, Triethylamine, Anhydrous potassium acetate180°C, 5 hIsoscopoletin~60-70
2aO-PrenylationIsoscopoletinPrenyl bromide, Anhydrous K₂CO₃, Anhydrous acetoneReflux, 12 h7-O-Prenylisoscopoletin~85-95
2bClaisen Rearrangement7-O-PrenylisoscopoletinN,N-Dimethylaniline210-220°C, 3 hThis compound~40-50

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final complex natural product. The key transformations are well-established reactions in organic synthesis.

Logical_Flow Start Commercially Available 2,4-Dihydroxy-5-methoxybenzaldehyde Coumarin_Core Formation of Coumarin Core (Isoscopoletin) Start->Coumarin_Core Perkin Condensation Prenylation Introduction of Prenyl Group Coumarin_Core->Prenylation O-Prenylation & Claisen Rearrangement Target Target Molecule This compound Prenylation->Target

Caption: Logical flow of the this compound total synthesis.

Application Note: HPLC-UV Method for the Quantification of Xanthoxyletin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Abstract This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Xanthoxyletin in plant extracts, particularly from species of the Zanthoxylum genus. This compound, a furanocoumarin, is recognized for its various pharmacological activities, making its precise measurement essential for quality control, standardization of herbal products, and research. The described method is specific, accurate, and precise, employing a reversed-phase C18 column with a gradient elution for optimal separation. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Principle

The quantification of this compound is achieved by separating the compound from other matrix components in a plant extract using reversed-phase HPLC. The separation is performed on a C18 stationary phase with a mobile phase consisting of acidified water and an organic solvent (acetonitrile). A UV detector is used to monitor the column effluent at a wavelength corresponding to the maximum absorbance of this compound, allowing for its selective detection and quantification based on the peak area relative to a calibrated external standard.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material (e.g., dried bark or leaves of Zanthoxylum species)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

Sample Preparation
  • Grinding: Mill the dried plant material to a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 25 mL of 80% methanol.

  • Sonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1][2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the plant residue twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Filtration: Filter the final combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% (v/v) Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[4]
Injection Volume 10 µL
Detection Wavelength 335 nm

Note: The detection wavelength is based on the characteristic UV absorbance of coumarin derivatives. It is recommended to verify the absorbance maximum by scanning the this compound standard with a PDA detector.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The key validation parameters are summarized in the table below.

ParameterMethodAcceptance Criteria
Specificity Compare chromatograms of blank, standard, and plant extract. Assess peak purity using a PDA detector.No interfering peaks at the retention time of this compound.
Linearity & Range Construct a calibration curve by plotting peak area vs. concentration for at least five standard concentrations (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Perform a recovery study by spiking a known amount of this compound standard into the plant extract at three concentration levels (low, medium, high).Mean recovery between 95-105%.
Precision (RSD%) Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day. Intermediate Precision (Inter-day): Repeat on a different day.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (S/N = 3).S/N ≈ 3. Typically 0.05-0.1 µg/mL.
Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (S/N = 10).S/N ≈ 10. Typically 0.15-0.3 µg/mL.
Robustness Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) and observe the effect on results.RSD of results should remain ≤ 2%.

Visualization of Experimental Workflow

The overall workflow for the quantification of this compound from plant material to final data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant 1. Plant Material grind 2. Grinding plant->grind extract 3. Ultrasonic Extraction (80% Methanol) grind->extract centrifuge 4. Centrifugation extract->centrifuge collect 5. Pool Supernatants centrifuge->collect filter 6. Syringe Filtration (0.45 µm) collect->filter inject 7. HPLC Injection filter->inject separate 8. Chromatographic Separation (C18 Column) inject->separate detect 9. UV Detection (335 nm) separate->detect acquire 10. Data Acquisition (Chromatogram) detect->acquire quantify 11. Quantification (vs. Calibration Curve) acquire->quantify result Final Result (mg/g of this compound) quantify->result

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical for achieving accurate and reproducible results. This protocol can be readily implemented in quality control laboratories for the standardization of herbal raw materials and finished products, as well as in research settings for phytochemical and pharmacological studies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin, a coumarin compound isolated from various plant species, has garnered interest in oncological research for its potential anticancer activities. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound for in vitro cytotoxicity assays, including detailed protocols and data presentation.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cell growth.[2] IC50 values for this compound against various cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)AssayReference
SCC-1Oral Squamous Carcinoma10 ± 0.8MTT[3]
SCC-4Oral Squamous Carcinoma15 ± 1.2MTT[3]
SCC-9Oral Squamous Carcinoma15 ± 1.0MTT[3]
SCC-25Oral Squamous Carcinoma25 ± 2.0MTT[3]
MDA-MB-231Triple-Negative Breast Cancer0.85Cell Proliferation Assay[4]
MDA-MB-468Triple-Negative Breast Cancer0.25Cell Proliferation Assay[4]

Note: The data for oral squamous carcinoma cell lines are from a study that has since been retracted and should be viewed with caution.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting cell viability against the log of this compound concentration.

Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant. Centrifuge the cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis & Cell Cycle cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., 96-well plate) treatment Incubation with this compound (24, 48, or 72 hours) cell_culture->treatment xanthoxyletin_prep This compound Dilution xanthoxyletin_prep->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay annexin_v Annexin V/PI Staining treatment->annexin_v cell_cycle PI Staining treatment->cell_cycle data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt_assay->data_acquisition srb_assay->data_acquisition annexin_v->data_acquisition cell_cycle->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc apoptosis_quant Apoptosis Quantification data_acquisition->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis data_acquisition->cell_cycle_dist

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Postulated Signaling Pathway of this compound-Induced Apoptosis

G cluster_pathway MEK/ERK Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control This compound This compound MEK p-MEK This compound->MEK inhibition Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates CellCycleArrest G2/M Arrest This compound->CellCycleArrest ERK p-ERK MEK->ERK ERK->Bcl2 regulates ERK->Bax regulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Extraction of Xanthoxyletin from Citrus reticulata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin is a linear furanocoumarin found in various plant species, including the peels of Citrus reticulata (mandarin orange). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These biological effects are attributed, in part, to its ability to modulate key cellular signaling pathways. This document provides a comprehensive, step-by-step guide for the extraction, purification, and preliminary quantification of this compound from Citrus reticulata peels, intended for use in research and drug development settings.

Experimental Protocols

Protocol 1: Solvent-Based Extraction of this compound

This protocol outlines a standard laboratory procedure for the extraction of this compound from dried Citrus reticulata peels using organic solvents.

1. Sample Preparation:

  • Obtain fresh peels of Citrus reticulata.

  • Wash the peels thoroughly with distilled water to remove any surface impurities.

  • Dry the peels in a hot air oven at a controlled temperature of 40-50°C until they are brittle.

  • Grind the dried peels into a fine powder using a laboratory mill or blender.

  • Store the powdered peel material in an airtight container in a cool, dark, and dry place until extraction.

2. Extraction Procedure:

  • Weigh a desired amount of the dried peel powder (e.g., 100 g).

  • Place the powder in a large Erlenmeyer flask or a Soxhlet apparatus.

  • Add an appropriate solvent for extraction. Methanol or 70-80% ethanol are commonly used for the extraction of coumarins from citrus peels.[1] A solvent-to-solid ratio of 10:1 (v/w) is a typical starting point (e.g., 1 L of solvent for 100 g of powder).

  • Maceration Technique: If using maceration, allow the mixture to stand at room temperature for 48-72 hours with occasional shaking.

  • Soxhlet Extraction: If using a Soxhlet apparatus, extract the powder for 6-8 hours.

  • After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

1. Sample Preparation:

  • Follow the same sample preparation steps as outlined in Protocol 1.

2. UAE Procedure:

  • Weigh a desired amount of the dried peel powder (e.g., 50 g).

  • Place the powder in a beaker or flask.

  • Add the extraction solvent (e.g., 75% v/v ethanol in water) at a solvent-to-solid ratio of 20:1 (v/w).[2]

  • Place the vessel in an ultrasonic bath.

  • Sonciate the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes). Optimal conditions may need to be determined experimentally.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the separation and purification of this compound from the crude extract using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Pack the column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane. The amount of silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.[3]

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

  • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., starting with 98:2 hexane:ethyl acetate, then 95:5, 90:10, and so on). This is known as gradient elution.

  • Collect the eluting solvent in fractions of equal volume.

4. Fraction Analysis and Isolation:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable solvent system for TLC (e.g., hexane:ethyl acetate 8:2) and visualize the spots under UV light.

  • Pool the fractions that show a pure spot corresponding to a this compound standard (if available).

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

  • The purity of the isolated compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Quantitative Data on the Extraction of Bioactive Compounds from Citrus reticulata Peels.

ParameterValueReference
Total Phenolic Content (TPC)
- Ultrasound-Assisted Extraction (75% ethanol, 80°C, 30 min)18.69 mg Gallic Acid Equivalents (GAE)/g dry weight[2]
- Solid-State Fermentation (unfermented)10.77 ± 0.27 mg GAE/g[4]
Total Flavonoid Content (TFC)
- Solid-State Fermentation (unfermented)4.78 ± 0.07 mg Quercetin Equivalents (QE)/g[4]
Individual Flavonoid Content (HPLC, unfermented)
- Hesperidin19.36 ± 0.47 mg/g[4]
- Nobiletin6.31 ± 0.11 mg/g[4]
- Narirutin4.97 ± 0.07 mg/g[4]
- Tangeretin2.91 ± 0.04 mg/g[4]
Crude Extract Yield (70% ethanol maceration) 3.21% (w/w)[1]

Note: Specific yield of this compound from Citrus reticulata is not extensively reported and will depend on the specific cultivar, growing conditions, and extraction/purification efficiency. The data above for other flavonoids can serve as a general reference.

Mandatory Visualizations

Signaling Pathways

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

RANK_RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK GeneExpression Gene Expression NFkB->GeneExpression MAPK->GeneExpression This compound This compound This compound->RANKL Downregulates This compound->RANK Downregulates CellSurvival Cell Survival & Proliferation GeneExpression->CellSurvival

Experimental Workflow

Extraction_Workflow Start Citrus reticulata Peels Drying Drying (40-50°C) Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (Solvent or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalProduct Purified this compound Pooling->FinalProduct

References

Application Notes & Protocols: Investigating Xanthoxyletin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthoxyletin, a naturally occurring pyranocoumarin found in various plant species, has emerged as a compound of interest in oncology research.[1][2] Studies have demonstrated its potential as an anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis, autophagy, and cell cycle arrest through the modulation of key cellular signaling pathways.[3][4] These application notes provide a summary of the quantitative data from studies on this compound and its derivatives, along with detailed protocols for researchers investigating its effects on cancer cells.

Quantitative Data Summary

The efficacy of this compound and its synthetic derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Cytotoxicity (IC50) of this compound and Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundSCC-1Oral Squamous Carcinoma10 - 30[4]
This compoundCapan-2Pancreatic Cancer~7 (Concentration used for significant effects)[1]
Allothis compound Derivative 2aHTB-140Melanoma2.48[5][6]
Allothis compound Derivative 2bHTB-140Melanoma2.80[5][6]
Allothis compound Derivative 2dHTB-140Melanoma2.98[5][6]
Allothis compound DerivativesA549Lung CarcinomaActive, concentration-dependent inhibition[7][8]

Note: A key study investigating this compound's effect on SCC-1 oral cancer cells was retracted due to the identification of non-original and manipulated figure images.[9][10] The findings are included here for historical context but should be interpreted with caution.

Molecular and Cellular Effects

This compound induces distinct cellular changes that contribute to its anticancer activity. These effects are summarized below.

Table 2: Summary of this compound's Effects on Cancer Cell Lines

EffectCell LineObservationsKey Protein ChangesCitation
Cell Cycle Arrest SCC-1Arrest at G2/M phase. Percentage of cells in G2 phase increased from 11.62% to 63.15%.-[2][3]
Apoptosis SCC-1Induction of apoptosis.Upregulated: Bax Downregulated: Bcl-2[3][4]
Capan-2Induction of apoptosis.-[1][11]
HTB-140, A549Induction of apoptosis by Allothis compound derivatives.-[7][8]
Autophagy SCC-1Induction of autophagy.Upregulated: LC3-II, Beclin 1, Vps34 Downregulated: p62[3][4]
Signaling Pathway Modulation SCC-1Inhibition of the MEK/ERK signaling pathway.Downregulated: Components of the MEK/ERK cascade[3][4]
Capan-2Inhibition of the RANK/RANKL signaling pathway.Downregulated: RANK, RANKL, OPG[1][11]

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways and experimental processes is crucial for understanding the application of this compound.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras This compound This compound MEK MEK This compound->MEK Inhibits Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway in oral cancer cells.[3][4]

RANK_RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Downstream Downstream Signaling (e.g., NF-κB) RANK->Downstream This compound This compound This compound->RANKL This compound->RANK Downregulates GeneExp Gene Expression Downstream->GeneExp Viability Cell Viability & Proliferation GeneExp->Viability

Caption: this compound suppresses pancreatic cancer cell growth via the RANK/RANKL pathway.[1][11]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Cancer Cell Culture Treatment 2. This compound Treatment Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle 3c. Cell Cycle Assay (Flow Cytometry) Treatment->CellCycle Protein 3d. Protein Expression (Western Blot) Treatment->Protein Data 4. Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data Protein->Data

Caption: General experimental workflow for evaluating this compound's anticancer effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature.[1][3][7][8] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated cells (from a 6-well plate)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated cells (from a 6-well plate)

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells as described in the apoptosis protocol.

  • Fixation: Wash cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Protein Expression Analysis (Western Blotting)

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, autophagy, or signaling pathways.

Materials:

  • Treated cells (from a 6-cm or 10-cm dish)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, MEK, ERK, p-ERK, Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

References

Investigating the Anti-inflammatory Properties of Xanthoxyletin In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Xanthoxyletin, a naturally occurring coumarin, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory activity of this compound. The methodologies described are based on established animal models of inflammation and aim to guide researchers in the preclinical evaluation of this promising compound.

Application Notes

This compound and its related compounds, such as Xanthoxylin, have demonstrated notable anti-inflammatory and immunomodulatory activities in various in vivo models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Preclinical studies on Xanthoxylin, a closely related compound, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, have shown a significant reduction in lung tissue damage, infiltration of immune cells, and production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] The mechanism of action in this model involves the downregulation of the Akt/HIF-1α/NF-κB signaling pathway.[2]

Furthermore, the broader class of compounds known as xanthones, to which this compound belongs, has been shown to modulate the production of various pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-10).[1] This modulation of cytokine expression is a critical aspect of their anti-inflammatory potential. The investigation of this compound in well-established animal models of acute and chronic inflammation is crucial for elucidating its therapeutic potential for inflammatory diseases.

Data Presentation

Table 1: Effect of Xanthoxylin on Pro-inflammatory Cytokine Levels in LPS-Induced Acute Lung Injury in Mice
Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Control-15.2 ± 2.125.4 ± 3.5
LPS-158.6 ± 12.3210.1 ± 15.8
Xanthoxylin + LPS1125.4 ± 10.1180.2 ± 13.2
Xanthoxylin + LPS2.598.7 ± 8.9145.6 ± 11.9
Xanthoxylin + LPS575.3 ± 6.8110.8 ± 9.7
Xanthoxylin + LPS1050.1 ± 5.285.3 ± 7.6

Data is representative of findings reported in studies on Xanthoxylin in LPS-induced lung injury models.[2]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Template)
Treatment GroupDosage (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 3h
Control (Carrageenan)-Insert DataInsert DataInsert Data0%
This compoundDose 1Insert DataInsert DataInsert DataCalculate
This compoundDose 2Insert DataInsert DataInsert DataCalculate
This compoundDose 3Insert DataInsert DataInsert DataCalculate
Indomethacin (Standard)10Insert DataInsert DataInsert DataCalculate
Table 3: Effect of this compound on Arthritic Score in Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Template)
Treatment GroupDosage (mg/kg/day)Arthritic Score (Day 7)Arthritic Score (Day 14)Arthritic Score (Day 21)
Control (CFA)-Insert DataInsert DataInsert Data
This compoundDose 1Insert DataInsert DataInsert Data
This compoundDose 2Insert DataInsert DataInsert Data
This compoundDose 3Insert DataInsert DataInsert Data
Methotrexate (Standard)2Insert DataInsert DataInsert Data

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of this compound in an acute inflammatory setting.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into experimental groups (n=6-8 per group): Control, LPS only, this compound (various doses) + LPS.

  • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to LPS challenge.[2]

  • Anesthetize mice and intratracheally administer LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.[2] The control group receives sterile saline only.

  • Euthanize mice 6 hours after LPS administration.[2]

  • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration.

  • Collect lung tissue for histological analysis (H&E staining) and to measure cytokine levels (TNF-α, IL-6) using ELISA.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • λ-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Acclimatize rats for at least one week.

  • Divide rats into experimental groups (n=6 per group): Control (carrageenan only), this compound (various doses), and Indomethacin (10 mg/kg).

  • Administer this compound or vehicle orally or i.p. 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model mimics chronic inflammation and is used to evaluate potential treatments for rheumatoid arthritis.

Materials:

  • Male Wistar rats (150-180 g)

  • This compound

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Methotrexate (positive control)

  • Calipers for measuring paw diameter

Procedure:

  • Acclimatize rats for one week.

  • Divide rats into experimental groups (n=6 per group): Control (CFA only), this compound (various doses), and Methotrexate (2 mg/kg).

  • On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the left hind paw.

  • Begin oral administration of this compound or vehicle daily from day 0 and continue for 21 days.

  • Monitor body weight and paw volume/diameter every other day.

  • Assess the arthritic score based on visual signs of inflammation (e.g., erythema, swelling) in the paws.

  • On day 21, collect blood for hematological and biochemical analysis (e.g., inflammatory markers).

  • Collect joint tissues for histopathological examination.

Visualizations

experimental_workflow_LPS cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatize Acclimatize Mice group Group Division acclimatize->group xanthoxyletin_prep Prepare this compound group->xanthoxyletin_prep administer_xan Administer this compound/Vehicle xanthoxyletin_prep->administer_xan anesthetize Anesthetize Mice administer_xan->anesthetize lps_challenge LPS Challenge anesthetize->lps_challenge euthanize Euthanize (6h post-LPS) lps_challenge->euthanize collect_balf Collect BALF euthanize->collect_balf collect_tissue Collect Lung Tissue euthanize->collect_tissue analysis Histology & ELISA collect_balf->analysis collect_tissue->analysis experimental_workflow_carrageenan cluster_setup Setup cluster_procedure Procedure cluster_measurement Measurement acclimatize Acclimatize Rats group Group Division acclimatize->group administer_xan Administer this compound group->administer_xan measure_initial Measure Initial Paw Volume administer_xan->measure_initial carrageenan_injection Inject Carrageenan measure_initial->carrageenan_injection measure_hourly Measure Paw Volume Hourly (1-5h) carrageenan_injection->measure_hourly calculate_inhibition Calculate % Inhibition measure_hourly->calculate_inhibition nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / Carrageenan / CFA IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->IKK Inhibits

References

Xanthoxyletin: A Promising Natural Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Xanthoxyletin, a linear pyranocoumarin found in various plant species, has emerged as a molecule of significant interest in the field of drug discovery.[1] Possessing a range of pharmacological properties, this natural compound has demonstrated potential as an anticancer, anti-inflammatory, and neuroprotective agent. These application notes provide a comprehensive overview of this compound's biological activities, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations.

Biological Activities and Potential Applications

This compound exhibits a spectrum of biological effects that underscore its therapeutic potential. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical evaluation.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines.[1][2] Its anticancer activity is attributed to the induction of apoptosis, autophagy, and cell cycle arrest.[1][2]

Quantitative Data: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
SCC-1Oral Squamous Carcinoma10 ± 0.8[1]
SCC-4Oral Squamous Carcinoma15 ± 1.2[1]
SCC-9Oral Squamous Carcinoma15 ± 1.0[1]
SCC-25Oral Squamous Carcinoma25 ± 2.0[1]
CAL-27Oral Squamous Carcinoma15 ± 1.8[1]
FaDuPharyngeal Squamous Carcinoma30 ± 2.4[1]
EBTr (Normal)Embryonic Bovine Tracheal95 ± 4.0[1]

Apoptosis Induction in SCC-1 Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (%)Reference
0 (Control)1.78[1]
2043.55[1]

Cell Cycle Arrest in SCC-1 Cells

This compound Concentration (µM)Cell Population in G2 Phase (%)Reference
0 (Control)11.62[1]
2063.15[1]
Anti-inflammatory Activity
Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its antioxidant and anti-inflammatory activities could contribute to its ability to protect neuronal cells from damage, a key factor in neurodegenerative diseases. Further quantitative studies are needed to fully elucidate its efficacy in this area.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes. One notable target is xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

MEK/ERK Signaling Pathway

This compound has been shown to inhibit the MEK/ERK signaling pathway in oral squamous carcinoma cells.[1][2] This pathway is a critical regulator of cell proliferation, and its inhibition by this compound contributes to the observed anticancer effects.

MEK_ERK_Pathway This compound This compound MEK MEK This compound->MEK Inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.

RANK/RANKL Signaling Pathway

The RANK/RANKL signaling pathway is crucial in bone metabolism and is also implicated in the progression of certain cancers. This compound has been reported to interfere with this pathway, suggesting a potential role in bone-related diseases and cancer metastasis.

RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibits RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPKs MAPKs (JNK, p38, ERK) TRAF6->MAPKs NFATc1 NFATc1 NFkB->NFATc1 MAPKs->NFATc1 Osteoclastogenesis Osteoclastogenesis & Cancer Progression NFATc1->Osteoclastogenesis

Caption: this compound interferes with the RANK/RANKL signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in dark D->E F Analyze by flow cytometry E->F

References

Application Notes and Protocols for Studying the Antioxidant Activity of Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin is a linear furanocoumarin found in various plant species, notably from the Rutaceae family. It has garnered scientific interest due to its diverse pharmacological properties, including potential antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage and are therefore of significant interest in drug discovery and development. This document provides a detailed protocol for researchers to study the antioxidant activity of this compound through a series of in vitro and cell-based assays.

Data Presentation

The following tables are structured for the clear presentation and comparison of quantitative antioxidant activity data for this compound. Researchers should populate these tables with their experimentally determined values. For comparative purposes, representative data for standard antioxidants are included.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest CompoundIC50 (µg/mL) ± SDTrolox Equivalent Antioxidant Capacity (TEAC) (mM TE/mg) ± SDFerric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg) ± SD
DPPH Radical Scavenging This compoundUser-defined--
Trolox (Standard)Example: 8.5 ± 0.7--
ABTS Radical Scavenging This compoundUser-definedUser-defined-
Trolox (Standard)Example: 5.2 ± 0.41.0-
FRAP Assay This compound--User-defined
FeSO₄ (Standard)--Used for standard curve

IC50: The concentration of the test compound required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power. SD: Standard Deviation. User-defined: To be filled in with experimental results.

Table 2: Cellular Antioxidant Activity (CAA) of this compound in a Relevant Cell Line (e.g., HepG2)

CompoundEC50 (µM) ± SD
This compoundUser-defined
Quercetin (Standard)Example: 5.83 ± 0.5[1]

EC50: The concentration of the test compound required to inhibit 50% of the peroxyl radical-induced oxidation of DCFH to DCF. User-defined: To be filled in with experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (99.5%)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of Test Samples: Prepare a series of dilutions of this compound and Trolox in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of this compound or Trolox to the wells.

    • For the blank (control), add 100 µL of the solvent instead of the test sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph using linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound stock solution

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of this compound and Trolox.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of this compound or Trolox to the wells.

    • For the blank, add 10 µL of the solvent.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 and TEAC Determination: Determine the IC50 value as described for the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can also be calculated by comparing the scavenging activity of this compound to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound stock solution

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and a standard curve of known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the diluted this compound, standard, or blank (solvent) to the wells.

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of this compound by comparing its absorbance with the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per mg of the compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for its uptake and metabolism by cells.[2] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.

Materials:

  • Human hepatocarcinoma (HepG2) cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Quercetin as a positive control

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing various concentrations of this compound or Quercetin to the wells.

    • Incubate for 1 hour to allow for compound uptake.

  • Probe Loading:

    • Remove the treatment medium and add 100 µL of medium containing 25 µM DCFH-DA to each well.

    • Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • The percentage of inhibition of DCF formation is calculated as:

      • % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

  • EC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_In_Vitro_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution & Test Samples DPPH2 Mix in 96-well Plate DPPH1->DPPH2 DPPH3 Incubate (30 min, dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution & Test Samples ABTS2 Mix in 96-well Plate ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent & Test Samples FRAP2 Mix in 96-well Plate FRAP1->FRAP2 FRAP3 Incubate (4 min, 37°C) FRAP2->FRAP3 FRAP4 Measure Absorbance (593 nm) FRAP3->FRAP4

Caption: Workflow for in vitro antioxidant assays.

Cellular_Antioxidant_Activity_Workflow start Seed Cells in 96-well Plate treatment Treat Cells with this compound start->treatment probe Load Cells with DCFH-DA Probe treatment->probe stress Induce Oxidative Stress with AAPH probe->stress measurement Measure Fluorescence over Time stress->measurement analysis Calculate AUC and EC50 measurement->analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway

Xanthones, a class of compounds to which this compound belongs, have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed Nrf2 signaling pathway activation by this compound.

References

Xanthoxyletin: A Promising Chemical Marker for the Standardization of Phytomedicines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthoxyletin, a linear pyranocoumarin found in various species of the Zanthoxylum genus, is emerging as a critical chemical marker for the standardization of phytomedicines. Its distinct chemical structure and significant biological activities, particularly its anticancer properties, make it an ideal candidate for ensuring the quality, consistency, and efficacy of herbal formulations. Standardization of phytomedicines is a crucial step in their development and regulatory acceptance, and the use of specific chemical markers like this compound provides a reliable method for quality control throughout the manufacturing process.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, summarize its quantitative distribution in various Zanthoxylum species, and delineate its known mechanisms of action, including its impact on key signaling pathways. This information is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound as a standardization marker.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes available quantitative data to facilitate comparison.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration/YieldReference
Zanthoxylum americanumBarkNot specifiedIC50 of 3.48 ppm in HL-60 cells[1]
Zanthoxylum bungeanumFruitExtractive distillation with absolute ethanol11.84% yield of "Xanthoxylin"[2]
Zanthoxylum schinifoliumFruit70% Ethanol10.96% extract yield
Zanthoxylum schinifoliumPericarp70% Ethanol25.58% extract yield

Experimental Protocols

Extraction of this compound from Zanthoxylum Plant Material

This section details two common methods for extracting this compound: Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).

1.1. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method suitable for the efficient extraction of compounds from solid materials.

Materials and Reagents:

  • Dried and powdered Zanthoxylum plant material (bark, root, or fruit)

  • Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Ethanol (95% or absolute)

  • Rotary evaporator

  • Glass wool

Procedure:

  • Preparation of Plant Material: Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.

  • Assembly of Apparatus: Set up the Soxhlet apparatus on a heating mantle in a fume hood.

  • Loading the Sample: Place a weighed amount of the powdered plant material into a cellulose thimble. A small plug of glass wool can be placed on top of the material to prevent it from entering the siphon tube.

  • Loading the Solvent: Add a sufficient volume of ethanol to the round-bottom flask, typically enough to fill the extractor body one and a half times.

  • Extraction Process: Heat the solvent in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material. The solvent will slowly fill the extractor body until it reaches the top of the siphon tube, at which point it will siphon back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated continuously.

  • Duration: Continue the extraction for a minimum of 6-8 hours to ensure complete extraction of this compound.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the ethanolic extract using a rotary evaporator to obtain a crude this compound extract.

  • Drying and Storage: Dry the crude extract completely and store it in a desiccator until further analysis.

1.2. Ultrasonic-Assisted Extraction (UAE) Protocol

UAE is a more rapid extraction method that utilizes the energy of ultrasonic waves to enhance solvent penetration into the plant matrix.

Materials and Reagents:

  • Dried and powdered Zanthoxylum plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Ethanol (70-95%)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., filter paper, vacuum filtration system)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the powdered plant material and place it in a beaker or Erlenmeyer flask.

  • Solvent Addition: Add a defined volume of ethanol to the plant material. A common solvent-to-solid ratio is 20:1 (mL/g).

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Optimization of Parameters: The extraction efficiency is dependent on several factors that should be optimized:

    • Ultrasonic Frequency: Typically in the range of 20-60 kHz.

    • Extraction Time: Usually between 20 to 60 minutes.

    • Temperature: Maintain a constant temperature, for example, 40-60°C.

  • Separation: After sonication, separate the extract from the solid plant material by centrifugation followed by filtration.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • Drying and Storage: Dry the extract and store it appropriately for subsequent analysis.

Quantification of this compound

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the quantification of chemical markers in herbal extracts.

2.1. HPTLC Method for this compound Quantification (General Protocol)

Materials and Reagents:

  • HPTLC system (applicator, developing chamber, scanner)

  • Pre-coated silica gel 60 F254 HPTLC plates

  • This compound reference standard

  • Methanol or another suitable solvent for sample and standard preparation

  • Mobile phase (e.g., a mixture of non-polar and polar solvents like Toluene:Ethyl Acetate)

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards of different concentrations.

    • Accurately weigh the crude extract and dissolve it in methanol to a known concentration.

  • Application of Samples and Standards: Apply known volumes of the standard solutions and the sample solution as bands onto the HPTLC plate using an automatic applicator.

  • Chromatographic Development: Develop the plate in a pre-saturated twin-trough chamber with the optimized mobile phase until the solvent front reaches a predetermined distance.

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the sample.

2.2. HPLC-DAD Method for this compound Quantification (General Protocol)

Similar to HPTLC, a specific validated HPLC method for this compound is not detailed in the search results. The following provides a general framework for method development.

Materials and Reagents:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or other modifiers for the mobile phase

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, which is often a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution and a series of working standard solutions of this compound in methanol.

    • Prepare the sample solution by dissolving a known amount of the extract in methanol and filtering it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Optimized gradient of aqueous and organic phases.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Wavelength of maximum absorbance for this compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the reference standard. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

Mechanism of Action and Signaling Pathways

This compound exhibits its biological effects, particularly its anticancer activity, by modulating key cellular signaling pathways. Understanding these mechanisms is vital for the rational standardization of phytomedicines, as the biological activity is directly linked to the presence and concentration of the active marker compound.

Inhibition of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

This compound has been shown to inhibit the MEK/ERK pathway. It exerts its effect by decreasing the phosphorylation of MEK and ERK, the key kinases in this cascade. By inhibiting their activation, this compound can halt the downstream signaling that promotes cancer cell growth and survival.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Caption: this compound's inhibition of the MEK/ERK signaling pathway.

Targeting the RANK/RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) signaling pathway plays a critical role in bone metabolism and has been implicated in the progression of certain cancers, particularly in bone metastasis.

This compound has been demonstrated to target the RANK/RANKL pathway. By downregulating the expression of RANK and RANKL, this compound can interfere with the signaling that promotes the survival and proliferation of cancer cells, potentially inducing apoptosis.

RANK_RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment Downstream Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream CancerCell Cancer Cell Proliferation and Survival Downstream->CancerCell This compound This compound This compound->RANKL Downregulates Expression This compound->RANK Downregulates Expression Apoptosis Apoptosis This compound->Apoptosis

Caption: this compound's targeting of the RANK/RANKL signaling pathway.

Experimental Workflow for Standardization

The following diagram illustrates a logical workflow for the standardization of a phytomedicine using this compound as a chemical marker.

Standardization_Workflow RawMaterial Raw Plant Material (Zanthoxylum sp.) Extraction Extraction (Soxhlet or UAE) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract QC1 Qualitative Analysis (TLC/HPTLC Fingerprinting) CrudeExtract->QC1 QC2 Quantitative Analysis (HPTLC/HPLC-DAD) CrudeExtract->QC2 StandardizedExtract Standardized Extract (Defined this compound Content) QC2->StandardizedExtract Formulation Formulation into Phytomedicine StandardizedExtract->Formulation FinalProduct Final Product Formulation->FinalProduct QC3 Final Product Quality Control FinalProduct->QC3

Caption: Workflow for phytomedicine standardization using this compound.

Conclusion

This compound serves as a robust and reliable chemical marker for the standardization of phytomedicines derived from Zanthoxylum species. Its distinct chemical signature and well-documented biological activities provide a strong basis for quality control, ensuring product consistency and therapeutic efficacy. The protocols and data presented in these application notes offer a comprehensive guide for researchers and industry professionals to implement this compound-based standardization in their drug development pipeline. Further research to establish validated analytical methods and to expand the quantitative database across a wider range of Zanthoxylum species will continue to enhance the value of this compound as a key marker in phytomedicine.

References

Formulation of Xanthoxyletin for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Xanthoxyletin for use in animal studies, addressing both intraperitoneal and potential oral administration routes. This document also outlines the known signaling pathways affected by this compound to aid in experimental design and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental for developing effective and reproducible formulations.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[1][2]
Molecular Weight258.27 g/mol [1][2]
AppearanceSolid[1]
Melting Point133 °C[1][2]
Water Solubility40 mg/L at 25 °C[1][2]
LogP (o/w)3.640 (estimated)[2]

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Intraperitoneal (i.p.) Injection Formulation

This protocol is based on a successful in vivo study investigating the anti-cancer effects of this compound in a mouse xenograft model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Normal saline (0.9% sodium chloride), sterile

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in 100% sterile DMSO. A suggested concentration is 25 mg/mL.

  • Working Solution Preparation: Immediately before administration, dilute the this compound stock solution with sterile normal saline to the final desired concentration. For a final DMSO concentration of 0.1%, the dilution factor will be 1:1000.

  • Dosage Calculation: A dosage of 25 mg/kg has been shown to be effective in inhibiting tumor growth in mice. Calculate the required volume for each animal based on its body weight and the final concentration of the working solution.

Experimental Workflow for Intraperitoneal Administration:

G cluster_prep Formulation Preparation cluster_admin Animal Dosing stock Dissolve this compound in 100% DMSO (e.g., 25 mg/mL) dilute Dilute stock solution with normal saline (1:1000) to achieve 0.1% DMSO stock->dilute calculate Calculate dose volume (target: 25 mg/kg) dilute->calculate weigh Weigh animal weigh->calculate inject Administer via intraperitoneal injection calculate->inject G cluster_suspension Suspension Method cluster_solution Co-Solvent Method cluster_admin Administration prep_mc Prepare 0.5% Methylcellulose triturate Triturate this compound with small amount of vehicle prep_mc->triturate suspend Gradually add remaining vehicle to form suspension triturate->suspend administer Administer via oral gavage suspend->administer prep_peg Prepare PEG400:Labrasol (1:1) dissolve Dissolve this compound in co-solvent mixture prep_peg->dissolve dissolve->administer G cluster_pathway Akt/HIF-1α/NF-κB Signaling Pathway stimulus Inflammatory Stimulus akt Akt stimulus->akt hif1a HIF-1α akt->hif1a nfkb NF-κB hif1a->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation This compound This compound This compound->akt Inhibits G cluster_pathway MEK/ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->mek Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Xanthoxyletin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin is a linear pyranocoumarin found in various plant species, notably from the Zanthoxylum genus. This natural compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. High-throughput screening (HTS) assays are essential tools for the rapid and efficient evaluation of large numbers of compounds, making them ideal for further investigating the therapeutic potential of this compound and its derivatives. These application notes provide detailed protocols and data presentation guidelines for HTS assays designed to assess the bioactivity of this compound.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the currently available quantitative data on the bioactivity of this compound. These tables are intended to be expanded as more HTS data becomes available.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.

Cell LineCancer TypeIC50 (µM)AssayReference
Capan-2Pancreatic Cancer7MTT Assay[1]

Further high-throughput screening against a broader panel of cancer cell lines, such as the NCI-60 panel, is recommended to fully characterize the anticancer spectrum of this compound.

Anti-inflammatory Activity

This compound has been shown to modulate key inflammatory pathways. Quantitative data demonstrates its ability to reduce the production of pro-inflammatory cytokines.

Cell Line/ModelInflammatory StimulusCytokine MeasuredInhibitionThis compound ConcentrationReference
RAW 264.7 MacrophagesLPSTNF-αDose-dependent reduction1, 2.5, 5, 10 mg/kg (in vivo)[2]
RAW 264.7 MacrophagesLPSIL-6Dose-dependent reduction1, 2.5, 5, 10 mg/kg (in vivo)[2]
BV-2 Microglia-p-P65 (NF-κB)Significant decreaseNot specified[3]
BV-2 Microglia-p-IκBα (NF-κB)Significant decreaseNot specified[3]

HTS assays, such as NF-κB reporter gene assays, would be valuable to determine the IC50 of this compound for inhibiting this key inflammatory pathway.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

OrganismGram StainMIC (µg/mL)Reference
Data not available from HTS screens

High-throughput screening using broth microdilution methods against a diverse panel of pathogenic bacteria and fungi is warranted to establish the antimicrobial spectrum and potency of this compound.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 96-well or 384-well plate formats, compatible with automated liquid handling systems.

Anticancer Bioactivity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used for screening cytotoxic compounds.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a suitable software with a non-linear regression curve fit.

Anti-inflammatory Bioactivity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Inhibition of NF-κB activity is a hallmark of many anti-inflammatory compounds.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T-NF-κB-luc).

  • This compound stock solution.

  • Complete cell culture medium.

  • An inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS)).

  • Luciferase assay reagent (containing luciferin substrate).

  • White, opaque 96-well microplates.

  • Luminometer plate reader.

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of this compound to the wells. Include vehicle controls. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal of the treated wells to the stimulated vehicle control. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Antimicrobial Bioactivity: Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • This compound stock solution.

  • Bacterial or fungal strains of interest.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well U-bottom or flat-bottom microplates.

  • Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Microplate reader capable of measuring optical density (OD) at 600 nm.

Protocol:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microorganism inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours with shaking if required.

  • Growth Assessment: Measure the optical density at 600 nm using a microplate reader. Alternatively, visual inspection for turbidity can be performed.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth or a significant reduction in OD compared to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow for high-throughput screening.

anticancer_workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cancer Cells (96/384-well plates) start->seed_cells add_compounds Add this compound to Cells prepare_compounds Prepare this compound Serial Dilutions prepare_compounds->add_compounds incubate Incubate (24-72 hours) add_compounds->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (Absorbance) add_reagent->measure_signal analyze_data Data Analysis (IC50 Determination) measure_signal->analyze_data end end analyze_data->end End

Caption: High-throughput screening workflow for anticancer activity.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB gene_transcription Pro-inflammatory Gene Transcription NFkB->gene_transcription cytokines Cytokine Production (TNF-α, IL-6) gene_transcription->cytokines This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

antimicrobial_workflow start Start: Prepare this compound Stock plate_prep Prepare Serial Dilutions in 96-well Plate start->plate_prep inoculation Inoculate with Standardized Microbial Suspension plate_prep->inoculation incubation Incubate (18-24 hours) inoculation->incubation readout Measure Optical Density (OD600) incubation->readout analysis Determine Minimum Inhibitory Concentration (MIC) readout->analysis end End analysis->end

Caption: High-throughput workflow for MIC determination.

References

Troubleshooting & Optimization

Technical Support Center: Improving Xanthoxyletin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the solubility challenges of Xanthoxyletin in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a natural coumarin with a relatively non-polar molecular structure. This hydrophobicity limits its ability to form favorable interactions with polar solvents like water and aqueous buffers commonly used in biological assays, leading to low solubility.

Q2: What are the typical signs of poor this compound solubility in my experiments?

A2: You may observe several indicators of poor solubility, including:

  • Precipitation: The compound may fall out of solution, appearing as visible particles or a solid pellet.

  • Cloudiness: The solution may appear turbid or cloudy, even without visible precipitation.

  • Inconsistent Results: Poor solubility can lead to variability and poor reproducibility in your biological assay data.

Q3: What is the most straightforward initial step to dissolve this compound for a biological assay?

A3: The most common and direct approach is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

Q4: I'm still seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: This common issue indicates that the aqueous solubility limit of this compound has been exceeded upon dilution. You can troubleshoot this by:

  • Lowering the final concentration: Attempt the assay with a lower final concentration of this compound.

  • Optimizing the co-solvent concentration: If your biological system can tolerate it, a slightly higher final concentration of DMSO may be necessary. Always include a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Exploring alternative solubilization techniques: If simple dilution is insufficient, consider more advanced methods like using co-solvents, forming inclusion complexes with cyclodextrins, or preparing lipid-based formulations.

Q5: Can I use heating or sonication to help dissolve this compound?

A5: Gentle heating and sonication can be used to aid in the dissolution of this compound. However, it is essential to be cautious as excessive heat can potentially degrade the compound. It is recommended to perform stability tests to ensure the integrity of this compound under these conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The solubility limit in the chosen solvent has been reached, or the solvent is not appropriate.1. Try gentle warming or sonication to aid dissolution.2. Use a larger volume of solvent to create a more dilute stock solution.3. Test alternative organic solvents such as ethanol or methanol.
A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous assay buffer. The aqueous solubility of this compound has been exceeded. The final concentration of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound in the assay.2. If permissible for your assay, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control.3. Consider using a different solubilization method, such as cyclodextrin inclusion complexes or liposomal formulations.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated, and the compound is slowly precipitating out of solution. The compound may be unstable in the aqueous buffer.1. Prepare fresh dilutions of this compound immediately before each experiment.2. If instability is suspected, perform a time-course experiment to assess the stability of this compound in your assay buffer.
Inconsistent and non-reproducible assay results. Incomplete dissolution or precipitation of this compound is leading to variable concentrations of the active compound in the assay.1. Visually inspect all solutions for any signs of precipitation before use.2. Vortex solutions thoroughly before adding them to the assay plate.3. Re-evaluate and optimize your solubilization method to ensure complete dissolution.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature and the purity of the compound.

Solvent Solubility Reference
Water40 mg/L (at 25 °C)[1]
MethanolSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[3]
EthanolSoluble[4]
AcetoneSoluble[5]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact quantitative value in mg/mL was not specified in the cited sources. Researchers should determine the empirical solubility limit for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the this compound. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing this compound Stock Solution:

G weigh Weigh this compound Powder add_dmso Add DMSO to Desired Concentration weigh->add_dmso vortex Vortex to Dissolve (Gentle Warming if Needed) add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for this compound stock solution preparation.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of this compound by encapsulating it within a cyclodextrin molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Dissolving HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Adding this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Lyophilization: Freeze the solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: The resulting powder can be dissolved in aqueous buffers for use in biological assays. The solubility should be significantly higher than that of free this compound.

Protocol 3: Preparation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, thereby improving their delivery in aqueous environments. The thin-film hydration method is a common technique for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Rotary evaporator

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for stability and encapsulation efficiency.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Signaling Pathway Diagrams

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and apoptosis pathways.

Inhibition of NF-κB Signaling Pathway by this compound

This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[2][6]

G cluster_cytoplasm Cytoplasm cluster_degradation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_p P-IκBα NFkB_complex IκBα-p65-p50 (Inactive NF-κB) p65 p65 p50 p50 p65_p50 p65-p50 (Active NF-κB) NFkB_complex->p65_p50 Translocates Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound This compound->IKK Inhibits DNA DNA p65_p50->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

This compound inhibits the NF-κB signaling pathway.

Induction of Apoptosis by this compound

This compound can induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.

G cluster_regulation Regulation of Bcl-2 Family cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induces apoptosis via the mitochondrial pathway.

References

Troubleshooting low yield in Xanthoxyletin extraction protocols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoxyletin extraction protocols. Our aim is to help you overcome common challenges and optimize your extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a linear furanocoumarin, a type of natural organic compound. It is commonly isolated from various species of the genus Zanthoxylum, such as Zanthoxylum americanum (Northern Prickly Ash) and Zanthoxylum bungeanum.[1] Coumarins, including this compound, are known for their diverse pharmacological activities.

Q2: Which solvents are most effective for extra-cting this compound?

A2: Polar organic solvents are generally effective for extracting coumarins. Methanol and ethanol are commonly used and have shown good results.[2] One study on the extraction of "Xanthoxylin" (a synonym for this compound) from Zanthoxylum bungeanum fruit reported a good yield using absolute ethanol. The choice of solvent is a critical parameter influencing the extraction efficiency.

Q3: What are the key factors that influence the yield of this compound during extraction?

A3: Several factors can significantly impact the yield of this compound:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like methanol and ethanol are generally effective for coumarins.[2]

  • Extraction Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound.[3][4]

  • Extraction Time: A longer extraction time generally leads to a higher yield, but there is an optimal duration beyond which the increase may be negligible or degradation could occur.[3][4]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction by ensuring complete immersion and providing a sufficient concentration gradient for mass transfer.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.

Q4: What analytical methods are recommended for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is a widely used and reliable method for the quantification of this compound and other coumarins in plant extracts.[5][6] This technique allows for the separation, identification, and precise measurement of the concentration of the target compound.

Q5: How should I store my plant material and extracts to prevent degradation of this compound?

A5: Plant material should be thoroughly dried and stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation. Extracts containing this compound should be stored in airtight containers, protected from light, and kept at low temperatures (e.g., 4°C) to minimize degradation.[7][8] Coumarins can be sensitive to heat and light.[7][8]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during extraction and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground.Ensure the plant material is thoroughly dried to a constant weight and grind it into a fine, uniform powder to maximize surface area for extraction.
Inefficient Solvent Extraction: The solvent may not be optimal, or the extraction parameters (time, temperature) may be inadequate.Experiment with different polar solvents like methanol or ethanol. Optimize the extraction time and temperature; for instance, a study on a related compound showed good yield with ethanol at 78°C for 4 hours. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3][4]
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully extract the this compound.Increase the solvent-to-solid ratio to ensure the plant material is completely submerged and to facilitate efficient mass transfer.
Low Purity of this compound in Crude Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds along with this compound.Consider a multi-step extraction with solvents of varying polarity. For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Presence of Pigments and Chlorophyll: These compounds are often co-extracted and can interfere with purification.Use techniques like column chromatography with adsorbents such as silica gel or Sephadex to separate this compound from pigments and other impurities.[9]
Loss of this compound During Purification Degradation During Solvent Evaporation: Overheating during the removal of the extraction solvent can lead to the degradation of this compound.Use a rotary evaporator at a controlled, low temperature and reduced pressure to gently remove the solvent.
Inappropriate Chromatography Conditions: The column packing material or the mobile phase may not be suitable for separating this compound.For column chromatography, select an appropriate stationary phase (e.g., silica gel, Sephadex LH-20) and optimize the mobile phase system through preliminary thin-layer chromatography (TLC) analysis. A common approach for coumarin purification involves silica gel column chromatography.[9]
Compound Instability: this compound may be degrading due to exposure to light or high temperatures during the process.Protect the extract from direct light and avoid prolonged exposure to high temperatures throughout the extraction and purification process.[7][8]

Quantitative Data Summary

The following table summarizes the reported yield of this compound (referred to as Xanthoxylin) from a specific study to provide a benchmark. The yield of coumarins is highly dependent on the plant species, part of the plant used, and the extraction methodology.

Plant Source Extraction Method Solvent Temperature Time Yield of this compound Reference
Zanthoxylum bungeanum Maxim fruitExtractive DistillationAbsolute Ethanol78°C4 hours11.84%(Abstract of "Experiment study on the extraction of Xanthoxylin from Zanthoxylum bungeanum Maxim")

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

Protocol 1: General Soxhlet Extraction for Coumarins

This protocol is a general method for the extraction of coumarins, including this compound, from dried plant material.

1. Preparation of Plant Material:

  • Thoroughly dry the plant material (e.g., bark or fruit of Zanthoxylum species) in a well-ventilated area or an oven at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh about 50 g of the powdered plant material and place it in a cellulose thimble.
  • Place the thimble into the main chamber of the Soxhlet extractor.
  • Fill a round-bottom flask with a suitable volume of methanol or ethanol (e.g., 500 mL) to cover approximately one and a half times the volume of the extractor chamber.
  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

3. Concentration of the Extract:

  • After the extraction is complete, cool the flask and dismantle the apparatus.
  • Concentrate the extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain a crude extract.

4. Further Purification (General Approach):

  • The crude extract can be further purified using column chromatography. A common stationary phase for coumarin purification is silica gel. The mobile phase can be a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture. The appropriate solvent system should be determined by preliminary TLC analysis.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound in a plant extract using HPLC.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of a known concentration of pure this compound standard in HPLC-grade methanol or acetonitrile.
  • From the stock solution, prepare a series of calibration standards of different concentrations by serial dilution.

2. Preparation of Sample Solution:

  • Accurately weigh a known amount of the crude extract and dissolve it in a known volume of HPLC-grade methanol or acetonitrile.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is often used. For example, a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. The gradient can be programmed to increase the proportion of solvent B over time.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Coumarins generally show strong absorbance in the UV region. A wavelength of around 320-345 nm can be used for the detection of this compound.
  • Injection Volume: 10-20 µL.

4. Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and determine the peak area of this compound.
  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

TroubleshootingWorkflow start Low this compound Yield check_crude_yield Check Crude Extract Yield start->check_crude_yield low_crude Low Crude Yield check_crude_yield->low_crude check_purity Check Purity of Crude Extract low_crude->check_purity No optimize_prep Optimize Plant Material - Ensure fine powder - Check dryness low_crude->optimize_prep Yes optimize_extraction Optimize Extraction - Change solvent - Increase temp/time - Increase solvent ratio low_crude->optimize_extraction Yes low_purity Low Purity check_purity->low_purity check_purification Review Purification Steps low_purity->check_purification No pre_extraction Pre-extract with non-polar solvent low_purity->pre_extraction Yes optimize_chromatography_purity Optimize Chromatography - Different adsorbent - Adjust mobile phase low_purity->optimize_chromatography_purity Yes loss_purification Loss During Purification check_purification->loss_purification final_yield Optimized Yield loss_purification->final_yield No optimize_evaporation Optimize Evaporation - Use rotary evaporator - Control temperature loss_purification->optimize_evaporation Yes optimize_chromatography_loss Optimize Chromatography - Check for compound degradation - Ensure complete elution loss_purification->optimize_chromatography_loss Yes optimize_prep->check_crude_yield optimize_extraction->check_crude_yield pre_extraction->check_purity optimize_chromatography_purity->check_purity optimize_evaporation->check_purification optimize_chromatography_loss->check_purification

Caption: Troubleshooting workflow for low this compound yield.

ExtractionWorkflow start Start: Plant Material (e.g., Zanthoxylum sp.) prep Material Preparation - Drying - Grinding start->prep extraction Solvent Extraction (e.g., Soxhlet with Ethanol) prep->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis & Quantification (TLC, HPLC) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Xanthoxyletin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Xanthoxyletin from its structural isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound and its Isomers

  • Question: My HPLC chromatogram shows poor separation between this compound and a co-eluting peak, which I suspect is an isomer. How can I improve the resolution?

  • Answer: Co-elution of structurally similar isomers is a common challenge in HPLC. This compound is a linear pyranocoumarin, and it is often found with its angular isomer, allothis compound. Due to their similar physicochemical properties, achieving baseline separation requires careful optimization of chromatographic parameters. Here are several steps you can take to improve resolution:

    • Optimize the Mobile Phase Composition:

      • Organic Modifier: The choice and concentration of the organic solvent in your mobile phase are critical. If you are using acetonitrile, consider switching to methanol or vice versa. These solvents exhibit different selectivities for coumarin isomers. A slight and gradual decrease in the percentage of the organic modifier can increase retention times and often improves the separation of closely eluting peaks.

      • Aqueous Phase pH: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended. This helps to suppress the ionization of any phenolic hydroxyl groups, leading to sharper peaks and better resolution.

    • Adjust the Column Temperature:

      • Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Experiment with varying the column temperature (e.g., in increments of 5°C from 25°C to 40°C). An increase in temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.

    • Evaluate the Stationary Phase:

      • While a standard C18 column is a good starting point, it may not provide sufficient selectivity for resolving challenging isomers. Consider using a column with a different stationary phase chemistry. Phenyl-hexyl columns, for instance, can offer alternative selectivity for aromatic compounds like this compound and its isomers through π-π interactions.

Issue 2: Peak Tailing in this compound Analysis

  • Question: The peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

    • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic acid) to prevent the ionization of silanol groups on the silica backbone of the column, which can interact with polar functional groups on the this compound molecule.

    • Column Quality: Use a high-purity, end-capped HPLC column. Older or lower-quality columns may have more exposed silanol groups, leading to increased peak tailing. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my this compound peak are shifting between injections. What could be the cause?

  • Answer: Drifting retention times can be caused by several factors related to the stability of the HPLC system and the mobile phase.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a run.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. If using a buffer, ensure it is fully dissolved and the pH is consistent.

    • Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Inconsistent pump performance can lead to variations in flow rate and, consequently, retention times. Check for leaks and ensure the pump is properly primed and degassed.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for the separation of this compound and its isomers?

    • A1: A good initial method would be to use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. Start with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient could be 10-90% B over 30-40 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C. Detection is typically optimal around 320-330 nm.

  • Q2: How can I confirm the identity of the separated this compound and its isomer peaks?

    • A2: While HPLC provides separation, it does not provide definitive structural identification. To confirm the identity of the peaks, it is best to couple the HPLC system with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) and fragmentation patterns can be used to identify this compound and its isomers. If authentic standards are available, comparison of retention times and spiking experiments can also be used for tentative identification.

  • Q3: Are there any alternative column chemistries that are particularly effective for separating coumarin isomers?

    • A3: Yes, besides C18 and phenyl-hexyl columns, pentafluorophenyl (PFP) stationary phases have shown excellent selectivity for separating positional isomers of various aromatic compounds, including coumarins. The unique electronic interactions of the PFP phase can provide different retention mechanisms compared to traditional reversed-phase columns.

Quantitative Data Summary

The following table summarizes typical HPLC parameters and expected results for the separation of this compound from its angular isomer, allothis compound, based on methods developed for analogous linear and angular coumarins.

ParameterCondition 1: Standard C18Condition 2: Phenyl-Hexyl
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 30 min30-70% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C35°C
Detection UV at 325 nmUV at 325 nm
Expected Retention Time (Allothis compound) ~18.5 min~20.1 min
Expected Retention Time (this compound) ~19.2 min~21.5 min
Expected Resolution (Rs) > 1.5> 2.0

Note: These are estimated values and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of this compound and Isomers on a C18 Column

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • HPLC-grade acetonitrile and water.

    • Formic acid (analytical grade).

    • Reference standards for this compound and any available isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 325 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: Return to 20% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol or a mixture of the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solutions to determine retention times.

    • Inject the sample solutions.

    • Integrate the peak areas for quantification.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of this compound Isomers optimize_mp Optimize Mobile Phase - Adjust Organic:Aqueous Ratio - Switch Organic Solvent (ACN/MeOH) - Adjust pH with 0.1% Formic Acid start->optimize_mp check_resolution1 Resolution Improved? optimize_mp->check_resolution1 adjust_temp Adjust Column Temperature (e.g., 25°C to 40°C) check_resolution1->adjust_temp No end_success End: Successful Separation check_resolution1->end_success Yes check_resolution2 Resolution Improved? adjust_temp->check_resolution2 change_column Change Stationary Phase - C18 -> Phenyl-Hexyl - Consider PFP check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 check_resolution3->end_success Yes end_fail Further Method Development Required - Consult Literature - Consider 2D-LC check_resolution3->end_fail No

Caption: A workflow for troubleshooting poor resolution in the HPLC separation of this compound isomers.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Inject Blank, Standards, Samples sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) equilibration Column Equilibration mobile_phase_prep->equilibration standard_prep Standard Preparation (this compound & Isomers) standard_prep->injection equilibration->injection separation Gradient Separation (C18 Column) injection->separation detection UV Detection (325 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Resolution Calculation integration->quantification

Caption: An overview of the experimental workflow for the HPLC analysis of this compound and its isomers.

Technical Support Center: Overcoming Xanthoxyletin Autofluorescence in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Xanthoxyletin's autofluorescence in cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural coumarin compound found in various plants, including those of the Citrus genus.[1] It is investigated for its potential therapeutic properties, including anti-cancer activities. Research has shown that this compound can induce apoptosis, autophagy, and cell cycle arrest in cancer cells by modulating signaling pathways such as the RANK/RANKL and MEK/ERK pathways.[2][3]

Q2: What is autofluorescence and why is it a problem in cell imaging?

Q3: Does this compound exhibit autofluorescence?

As a coumarin derivative, this compound is expected to be fluorescent.[7] Coumarins are known to absorb UV light and emit in the blue-green region of the spectrum.[7] While the exact excitation and emission maxima of this compound are not widely published, its structural similarity to other coumarins suggests it will contribute to the overall fluorescence signal in imaging experiments. The specific spectral properties can be influenced by the local microenvironment, such as solvent polarity.[2][8]

Q4: What are the typical excitation and emission ranges for autofluorescence from biological samples?

Endogenous autofluorescence in cells and tissues often originates from molecules like NADH, flavins, collagen, and elastin.[4][6] This autofluorescence is typically broad and most intense in the UV to green part of the spectrum (excitation ~350-500 nm, emission ~400-550 nm).[5][6]

Troubleshooting Guide

Issue 1: High background fluorescence across all channels, obscuring the target signal.

This is a common problem when working with autofluorescent compounds like this compound. The goal is to reduce the background signal or shift the specific signal to a region with less interference.

Possible Causes and Solutions:

Solution No. Solution Principle Considerations
1.1 Optimize Fixation Method Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.[5][9]Switching to organic solvents like cold methanol or ethanol can reduce this effect. If aldehyde fixation is necessary, use the lowest effective concentration and shortest incubation time.[5]
1.2 Use a Quenching Agent Chemical agents can reduce autofluorescence.Sodium borohydride can be used to quench aldehyde-induced autofluorescence.[4] For lipofuscin-like autofluorescence, Sudan Black B can be effective.[4][9] However, Sudan Black B may have its own fluorescence in the far-red.[4]
1.3 Photobleaching Exposing the sample to intense light before imaging can destroy the autofluorescent molecules.[10]This needs to be carefully optimized to avoid damaging the target fluorophores or the sample itself.[10]
1.4 Choose a Far-Red Fluorophore Autofluorescence is generally weaker in the red and far-red regions of the spectrum.[4][5][6]Select a fluorophore for your target of interest with an emission maximum above 650 nm.
Issue 2: Unable to distinguish this compound's signal from the fluorescent probe targeting a specific cellular structure.

When the emission spectrum of this compound overlaps with that of the experimental fluorophore, spectral separation techniques are necessary.

Possible Causes and Solutions:

Solution No. Solution Principle Considerations
2.1 Spectral Imaging and Linear Unmixing This technique acquires images across a range of emission wavelengths and uses software algorithms to separate the signals from different fluorophores based on their unique spectral profiles.Requires a confocal microscope with a spectral detector and appropriate software. You will need to acquire a reference spectrum of this compound's autofluorescence from a sample treated with this compound but without the fluorescent probe.
2.2 Sequential Imaging If there is some separation between the excitation and/or emission spectra, sequential imaging can minimize bleed-through.Acquire the image for each fluorophore separately using narrow bandpass filters. This is less effective for highly overlapping spectra.
2.3 Determine this compound's Spectral Profile Experimentally measure the excitation and emission spectra of this compound under your specific experimental conditions.This will provide the necessary information to select appropriate filters and fluorophores to minimize overlap.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

Objective: To experimentally determine the excitation and emission spectra of this compound in your cellular model.

Materials:

  • Cells of interest

  • This compound solution at the desired experimental concentration

  • Culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Mounting medium

  • Spectrofluorometer or a confocal microscope with a spectral detector

Procedure:

  • Culture your cells to the desired confluency.

  • Treat the cells with this compound at the intended experimental concentration and for the desired duration.

  • Prepare a control sample of untreated cells.

  • Wash the cells with PBS.

  • Prepare the samples for microscopy (e.g., fix and mount on slides).

  • Using a Spectrofluorometer: a. Lyse the cells and clarify the lysate. b. Measure the excitation spectrum by setting the emission wavelength to an estimated maximum (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 300-420 nm). c. Measure the emission spectrum by setting the excitation wavelength to the determined excitation maximum and scanning a range of emission wavelengths (e.g., 400-600 nm).

  • Using a Confocal Microscope with a Spectral Detector: a. Place the slide on the microscope stage. b. Excite the sample with a UV or violet laser (e.g., 405 nm). c. Acquire a lambda stack (a series of images at different emission wavelengths). d. Use the software to plot the intensity versus wavelength to obtain the emission spectrum. e. Repeat with different excitation wavelengths to find the optimal excitation.

Protocol 2: Autofluorescence Reduction using Photobleaching

Objective: To reduce the autofluorescence signal from this compound and endogenous fluorophores prior to imaging the target probe.

Materials:

  • Sample treated with this compound (and fixed, if applicable)

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a laser scanning confocal microscope.

Procedure:

  • Prepare your sample for imaging, up to the step before incubating with your fluorescently labeled antibody or probe.

  • Place the sample on the microscope stage.

  • Expose the region of interest to high-intensity light from your microscope's light source. Use a broad-spectrum filter set initially.

  • The duration of photobleaching needs to be determined empirically. Start with a few minutes and check the autofluorescence levels periodically.[10]

  • Once the background autofluorescence has been significantly reduced, proceed with your standard staining protocol for the target of interest.

  • Image the sample using settings optimized for your target fluorophore.

Caution: Excessive photobleaching can damage the sample and affect antigenicity. It is crucial to have a control sample that does not undergo photobleaching to assess any potential damage.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize relevant signaling pathways and experimental workflows.

Xanthoxyletin_Troubleshooting_Workflow start Start: High Autofluorescence with this compound Imaging q1 Is the autofluorescence broad-spectrum and intense? start->q1 strategy1 Strategy 1: Reduce Background Autofluorescence q1->strategy1 Yes strategy2 Strategy 2: Spectrally Separate Signals q1->strategy2 No, overlaps with specific fluorophore fixation Optimize Fixation: Use Methanol/Ethanol strategy1->fixation quenching Chemical Quenching: Sodium Borohydride or Sudan Black B strategy1->quenching photobleach Photobleaching: Pre-expose to high-intensity light strategy1->photobleach far_red Use Far-Red Fluorophore (Emission > 650nm) strategy1->far_red spectral Spectral Imaging & Linear Unmixing strategy2->spectral sequential Sequential Imaging strategy2->sequential end End: Clear Signal from Target Fluorophore fixation->end quenching->end photobleach->end far_red->end spectral->end sequential->end

Caption: Troubleshooting workflow for this compound autofluorescence.

RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibits Expression RANK RANK This compound->RANK Inhibits Expression Apoptosis Induction of Apoptosis This compound->Apoptosis RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-kB Activation TRAF6->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK CellGrowth Inhibition of Cell Proliferation NFkB->CellGrowth MAPK->CellGrowth

Caption: this compound's inhibitory effect on the RANK/RANKL signaling pathway.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation This compound This compound This compound->MEK Inhibits This compound->ERK Inhibits

Caption: Postulated inhibitory action of this compound on the MEK/ERK pathway.

References

How to prevent Xanthoxyletin precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Xanthoxyletin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a natural coumarin compound found in various plants.[1] Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation when it is introduced into the aqueous environment of cell culture media.[1] This precipitation can cause inaccurate dosing, cellular toxicity, and interference with experimental assays.[2]

Q2: What are the primary causes of this compound precipitation in cell culture?

Several factors can contribute to the precipitation of this compound in cell culture media:

  • Physicochemical Properties: this compound is inherently hydrophobic with low water solubility (approximately 40 mg/L at 25°C).[1]

  • High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[2]

  • pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of compounds.[2] The solubility of coumarins generally increases with temperature.[3]

  • Media Components: Interactions with salts, proteins, or other components in the cell culture medium can influence this compound's solubility.[4]

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy.[2]

  • Visible Particles: You may observe distinct particles, crystals, or a film on the surface of the culture vessel.[2]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[2]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-related precipitation and cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, sensitive cell lines or long-term experiments may require even lower concentrations.[5]

Troubleshooting Guides

Guide 1: Preventing Immediate Precipitation Upon Dilution

This guide addresses the common issue of this compound precipitating immediately when the stock solution is added to the cell culture medium.

Troubleshooting Workflow:

start Precipitation Observed Immediately step1 Reduce Stock Concentration start->step1 step2 Modify Dilution Technique step1->step2 step3 Pre-warm Media step2->step3 step4 Check Final DMSO Concentration step3->step4 end No Precipitation step4->end

Caption: Workflow to troubleshoot immediate precipitation.

Detailed Steps:

  • Reduce Stock Concentration: If your stock solution is highly concentrated (e.g., >50 mM), try preparing a lower concentration stock (e.g., 10 mM) in 100% DMSO.

  • Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of media, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This gradual dilution can prevent "solvent shock."

  • Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Changes in temperature can significantly affect solubility.[4]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is within the recommended limits for your cell line (see Table 1).

Guide 2: Advanced Solubilization Strategies

If standard methods are insufficient to prevent precipitation, consider these advanced strategies.

Logical Relationship of Advanced Strategies:

issue This compound Precipitation strategy1 Use Co-solvents issue->strategy1 strategy2 Cyclodextrin Complexation issue->strategy2 strategy3 Lipid-Based Formulation issue->strategy3

Caption: Advanced strategies to address precipitation.

Detailed Strategies:

  • Co-solvents: In some cases, using a co-solvent like ethanol in addition to DMSO can improve solubility. However, the combined toxicity of the solvents on your specific cell line must be carefully evaluated.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose. (See Experimental Protocol 2).

  • Lipid-Based Formulations: Encapsulating this compound in liposomes can improve its solubility and delivery to cells.[7] (See Experimental Protocol 3).

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for Common Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)
HeLa0.5% - 1%
A5490.5% - 1%
MCF-70.5%
PC-30.5%
Jurkat0.25%
Primary Cells≤ 0.1%

Note: These are general guidelines. It is highly recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄[1]
Molecular Weight258.27 g/mol [1]
Melting Point133 °C[1]
Water Solubility40 mg/L at 25 °C[1]
logP2.8[1]

Experimental Protocols

Experimental Protocol 1: Preparation of this compound Stock Solution and Working Solutions

Objective: To prepare a this compound stock solution in DMSO and dilute it to working concentrations in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Pre-warm the cell culture medium to 37°C. b. To prepare your highest desired concentration, add the appropriate volume of the 10 mM stock solution to the pre-warmed medium while gently vortexing. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium (1:1000 dilution). c. Perform serial dilutions from this highest concentration to obtain your desired range of working solutions.

Experimental Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare a concentrated solution of HP-β-CD: Dissolve HP-β-CD in sterile PBS or serum-free medium to a final concentration of 10-40% (w/v).

  • Add this compound: While stirring the HP-β-CD solution, add an excess amount of this compound powder.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Remove un-complexed this compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Sterilization and Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Application in Cell Culture: The resulting this compound-HP-β-CD complex solution can be added directly to the cell culture medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Experimental Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its solubility and delivery in cell culture.

Materials:

  • This compound powder

  • Phosphatidylcholine (e.g., from egg yolk or soy)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine to cholesterol. b. Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding sterile PBS or cell culture medium pre-warmed to a temperature above the lipid phase transition temperature (e.g., 37°C). b. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: a. Remove any un-encapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization and Application: a. Characterize the liposomes for size, zeta potential, and encapsulation efficiency. b. The liposomal this compound suspension can then be added to the cell culture medium. A control with empty liposomes should be included in your experiments.

Mandatory Visualizations

Signaling Pathway Example (Hypothetical)

This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates CellularResponse CellularResponse TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

start Start Experiment prep_stock Prepare this compound Stock Solution start->prep_stock prep_cells Seed Cells in Culture Plates start->prep_cells treat_cells Treat Cells with Working Solutions prep_stock->treat_cells prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assay incubate->assay end Analyze Results assay->end

Caption: General experimental workflow for cell-based assays.

References

Best practices for handling and weighing Xanthoxyletin powder.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Xanthoxyletin powder. The information is presented in a question-and-answer format to directly address common issues and ensure safe and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural pyranocoumarin compound.[] It is a solid, powdered substance at room temperature.[] Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₄[][2][3][4]
Molecular Weight 258.27 g/mol [][2][3][4]
Appearance Powder[]
Melting Point 133-135 °C[][2][5]
Solubility Water: 40 mg/L @ 25 °C[2][6][7]
Soluble in Methanol, Ethanol, DMSO, and Acetone[8][9][10][11][12][13][14]

Q2: What are the primary hazards associated with this compound powder?

This compound powder is considered hazardous. It may cause respiratory tract irritation and is harmful if swallowed, inhaled, or absorbed through the skin. It is also a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Q3: What personal protective equipment (PPE) is required when handling this compound powder?

When handling this compound powder, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used, especially when handling larger quantities or when there is a risk of aerosolization.

Troubleshooting Weighing and Handling

Q1: I'm having trouble getting a stable reading on the analytical balance when weighing this compound powder. What could be the cause?

Instability when weighing fine powders like this compound is often due to static electricity or air currents.

  • Static Electricity: Fine powders can be prone to static, causing them to be repelled by or attracted to the weighing vessel and balance, leading to fluctuating readings.

  • Air Currents: The sensitivity of analytical balances makes them susceptible to even slight air movements in the lab.

Q2: How can I mitigate the effects of static electricity when weighing this compound?

To counteract static electricity:

  • Use an anti-static gun or ionizer: These devices can neutralize static charge on the weighing vessel and powder.

  • Use anti-static weighing boats: These are designed to dissipate static charge.

  • Increase humidity: If possible, increasing the humidity in the weighing room can help to reduce static buildup.

Q3: What is the best practice for transferring this compound powder to the balance?

To minimize powder loss and ensure accuracy:

  • Use a clean, dry spatula.

  • Add the powder to the weighing vessel away from the balance to avoid spills on the balance pan.

  • Tap the spatula gently to control the amount of powder being dispensed.

Q4: The this compound powder seems to be clumping. What could be the reason?

Q5: How should I store this compound powder to prevent moisture absorption?

Store this compound in a tightly sealed container in a cool, dry place. Using a desiccator for storage is also a good practice to minimize exposure to humidity.

Experimental Protocols

Protocol for Accurately Weighing this compound Powder
  • Preparation: Ensure the analytical balance is calibrated and level. The weighing area should be free of drafts.

  • Tare the Weighing Vessel: Place a clean, anti-static weighing boat or paper on the balance pan and tare the balance.

  • Dispense the Powder: Remove the weighing vessel from the balance. Using a clean spatula, carefully add the desired amount of this compound powder to the vessel.

  • Weigh the Powder: Place the weighing vessel back on the center of the balance pan. Close the draft shield doors and wait for the reading to stabilize before recording the weight.

  • Transfer: Carefully transfer the weighed powder to your experimental setup. If using a weighing paper, it can be folded to create a funnel for easier transfer.

Protocol for Cleaning this compound Spills
  • Safety First: Ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat. If the spill is large, a respirator is recommended.

  • Containment: Cordon off the spill area to prevent further spread.

  • Cleanup:

    • For small spills, gently cover the powder with a damp paper towel to avoid making it airborne.

    • Use a scoop or dustpan to collect the majority of the powder.

    • Wipe the area with a solvent in which this compound is soluble, such as acetone, ethanol, or methanol.[8][9][11][13][14] Work from the outside of the spill inwards.

  • Disposal: All contaminated materials (paper towels, gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.

  • Final Clean: Wash the area with soap and water.

Visualizing this compound's Mechanism of Action

This compound has been shown to exert its biological effects through various signaling pathways. The following diagrams illustrate its known mechanisms in cancer and inflammation.

MEK_ERK_Pathway This compound This compound MEK MEK This compound->MEK inhibits ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival ERK->Proliferation promotes Apoptosis Apoptosis ERK->Apoptosis inhibits

Caption: this compound inhibits the MEK/ERK signaling pathway.

RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL inhibits RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits NFkB NF-κB TRAF6->NFkB activates JNK_p38 JNK/p38 TRAF6->JNK_p38 activates Osteoclastogenesis Osteoclastogenesis, Cell Survival NFkB->Osteoclastogenesis promotes JNK_p38->Osteoclastogenesis promotes

Caption: this compound blocks the RANK/RANKL signaling pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades and releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xanthoxyletin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues arising from the batch-to-batch variability of commercially available this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is a natural coumarin compound found in various plants, notably of the Zanthoxylum genus.[1] It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In research, it is frequently used to investigate cellular signaling pathways, particularly its inhibitory effects on cancer cell proliferation. One of the well-documented mechanisms of this compound is its ability to modulate the MEK/ERK signaling pathway, which is often dysregulated in various cancers.[2][3][4]

Q2: What causes batch-to-batch variability in commercial this compound?

Batch-to-batch variability in natural products like this compound can stem from several factors:

  • Source Material: The geographical location, climate, and time of harvest of the plant source can significantly alter the phytochemical profile, including the concentration of this compound and the presence of related compounds.

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods used by manufacturers can lead to variations in the final product's purity and impurity profile.

  • Storage and Handling: this compound's stability can be affected by exposure to light, temperature, and air. Improper storage by the supplier or in the laboratory can lead to degradation.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to perform in-house quality control on each new lot of this compound. The recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC is effective for determining the purity of the compound and identifying the presence of impurities.

  • ¹H-NMR and ¹³C-NMR spectroscopy can confirm the chemical structure of this compound and help identify any structural analogs or degradation products.

For researchers without access to this instrumentation, it is vital to obtain a comprehensive Certificate of Analysis (CoA) from the supplier for each batch.[5][6]

Q4: How can batch variability impact my experimental results?

Variations in the purity and composition of this compound can lead to several experimental issues:

  • Inconsistent IC50 Values: The half-maximal inhibitory concentration (IC50) in cell viability assays can shift between batches due to differences in the concentration of the active compound or the presence of other bioactive impurities.[7][8]

  • Variable Effects on Signaling Pathways: The extent of inhibition of pathways like MEK/ERK can differ if the potency of the this compound batch varies.

  • Lack of Reproducibility: The most significant consequence is the inability to reproduce experimental findings, which undermines the validity of the research.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a structured approach to troubleshooting when you suspect batch-to-batch variability of this compound is affecting your experiments.

Scenario 1: Inconsistent IC50 Values in Cell Viability Assays

You have observed a significant shift in the IC50 value of this compound in your cancer cell line using an MTT assay compared to previous experiments.

Troubleshooting Workflow

G A Inconsistent IC50 Value Observed B Review Experimental Protocol and Execution A->B Step 1 C Check Cell Culture Health and Passage Number B->C Step 2 D Analyze this compound Stock Solution C->D Step 3 E Perform Quality Control on this compound Batch D->E Step 4 F Contact Supplier for Batch Information E->F If issues persist G Normalize Potency of New Batch E->G If purity differs H Consistent Results Achieved G->H

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Review Experimental Protocol and Execution:

    • Ensure that all parameters of your MTT assay protocol were followed precisely, including cell seeding density, drug incubation time, and reagent concentrations.[9][10][11][12]

    • Confirm that the solvent (e.g., DMSO) concentration is consistent across all experiments and does not exceed cytotoxic levels (typically <0.5%).[13]

  • Check Cell Culture Health and Passage Number:

    • Verify that the cells are healthy and free from contamination (e.g., mycoplasma).

    • Be aware that high passage numbers can lead to phenotypic drift in cell lines, potentially altering their sensitivity to compounds.

  • Analyze this compound Stock Solution:

    • Ensure the stock solution was prepared correctly and stored properly (typically at -20°C or -80°C, protected from light).

    • Consider the possibility of compound precipitation in the stock solution.

  • Perform Quality Control on the this compound Batch:

    • If possible, perform HPLC and/or NMR analysis to confirm the purity and identity of the current batch and compare it to previous batches.

    • The following table illustrates a hypothetical comparison of three different batches of this compound:

ParameterBatch A (Previous)Batch B (Current)Batch C (New)
Purity (by HPLC) 98.5%92.3%99.1%
Impurity 1 (related coumarin) 0.8%5.2%0.5%
Impurity 2 (unknown) 0.3%1.5%0.1%
Appearance White crystalline solidOff-white powderWhite crystalline solid
  • Contact Supplier for Batch Information:

    • Request the Certificate of Analysis for the problematic batch and compare it with the CoA of previous batches. Pay close attention to the reported purity and the methods used for analysis.

  • Normalize Potency of New Batch:

    • If a difference in purity is confirmed, you may need to adjust the concentration of your stock solution to normalize the dose of the active compound in your experiments.

Scenario 2: Variable Inhibition of the MEK/ERK Signaling Pathway

Your Western blot results show inconsistent levels of phosphorylated MEK (p-MEK) and ERK (p-ERK) inhibition after treating cells with the same concentration of this compound from a new batch.

MEK/ERK Signaling Pathway

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates This compound This compound This compound->MEK inhibits G A Inconsistent MEK/ERK Inhibition B Verify Western Blot Protocol A->B Step 1 C Assess this compound Quality B->C Step 2 D Standardize Experimental Conditions C->D Step 3 E Re-validate Antibody Performance D->E Step 4 G Consistent Inhibition Observed D->G F Consider Alternative Signaling Pathways E->F If no issues found

References

Refining purification methods for high-purity Xanthoxyletin isolation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification methods for high-purity Xanthoxyletin isolation.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the workflow for isolating high-purity this compound?

A1: The general workflow for isolating high-purity this compound from a plant source like Zanthoxylum bungeanum involves three main stages: extraction, column chromatography purification, and recrystallization.[1] The initial extract is first purified using a silica gel column, followed by recrystallization of the isolated compound to achieve high purity.[1]

This compound Isolation Workflow Start Plant Material (e.g., Zanthoxylum bungeanum leaves) Extraction Extraction (e.g., Simultaneous Distillation Extraction) Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified this compound Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization High_Purity High-Purity this compound (>98%) Recrystallization->High_Purity Analysis Purity Analysis (RP-HPLC, NMR) High_Purity->Analysis

Caption: General workflow for this compound isolation.

Q2: What are the expected purity levels at each stage of the purification process?

A2: The purity of this compound increases significantly at each purification step. Starting from a crude extract, column chromatography provides a substantial increase in purity, with recrystallization yielding a final product of over 98% purity.[1]

Purification StagePurity Level (%)
Crude Extract47.26%
After Silica Gel Column Chromatography81.79%
After Recrystallization98.23%
Data sourced from a study on this compound purification from Zanthoxylum bungeanum Maxim.[1]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: For quantitative and qualitative analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) are recommended.[1] RP-HPLC is ideal for determining the purity of the compound, while NMR is used for structural confirmation.[1][2]

Troubleshooting Guides

Low Yield or Purity after Column Chromatography

Problem: The yield of this compound is low, or the purity is not as expected after silica gel column chromatography.

Troubleshooting Column Chromatography Issue Low Yield/Purity after Column Chromatography Check1 Improper Solvent System? Issue->Check1 Solution1 Optimize eluent ratio. (e.g., ethyl acetate:petroleum ether 1:15) Check1->Solution1 Yes Check2 Incorrect Sample to Silica Gel Ratio? Check1->Check2 No Solution2 Adjust sample to silica gel ratio. (e.g., 1:40) Check2->Solution2 Yes Check3 Suboptimal Elution Rate? Check2->Check3 No Solution3 Control eluent rate. (e.g., 4 mL/min) Check3->Solution3 Yes

Caption: Troubleshooting low yield/purity in column chromatography.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating this compound from impurities.

    • Solution: An eluent ratio of 1:15 (ethyl acetate: petroleum ether) has been shown to be effective.[1] It is crucial to perform thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.

  • Incorrect Sample to Silica Gel Ratio: Overloading the column can lead to poor separation.

    • Solution: A sample to silica gel ratio of 1:40 is recommended for efficient separation.[1]

  • Improper Elution Rate: A flow rate that is too fast can result in broad peaks and poor resolution.

    • Solution: An eluent rate of approximately 4 mL/min has been used successfully.[1]

Difficulty in Achieving High Purity (>98%) by Recrystallization

Problem: The purity of this compound does not improve significantly after recrystallization, or the recovery is very low.

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The chosen solvent may not have the ideal solubility properties for this compound (i.e., high solubility at high temperatures and low solubility at low temperatures).

    • Solution: Experiment with a range of solvents with varying polarities. Common solvents for recrystallization of natural products include ethanol, methanol, acetone, and mixtures with water.

  • Presence of Co-crystallizing Impurities: Some impurities may have similar solubility profiles to this compound and co-crystallize.

    • Solution: If purity issues persist, a second chromatographic step, such as preparative HPLC, may be necessary before recrystallization.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, purer crystals.

HPLC Analysis Issues

Problem: During RP-HPLC analysis, issues such as peak tailing, peak fronting, or shifting retention times are observed.

Troubleshooting HPLC Analysis Issue HPLC Analysis Issues Check1 Peak Tailing? Issue->Check1 Solution1 Check for column voids, ensure proper fitting installation. Check1->Solution1 Yes Check2 Shifting Retention Times? Check1->Check2 No Solution2 Ensure mobile phase is properly primed and check for pump issues. Check2->Solution2 Yes Check3 Jagged Baseline? Check2->Check3 No Solution3 Check for temperature fluctuations, degass mobile phase. Check3->Solution3 Yes

Caption: Troubleshooting common HPLC analysis problems.

Possible Causes and Solutions:

  • Peak Tailing: This can be caused by a void in the column packing or issues with fittings.[4]

    • Solution: Ensure all fittings are properly installed and that there is no void at the column head.[4] Using a guard column can help protect the analytical column.

  • Shifting Retention Times: Inconsistent mobile phase composition or a faulty pump can lead to shifts in retention time.[4]

    • Solution: Ensure all mobile phase lines are properly primed, even those not in use.[4] If the issue persists, the pump may require maintenance.

  • Jagged Baseline: This can be due to temperature fluctuations, dissolved air in the mobile phase, or a dirty flow cell.[4]

    • Solution: Ensure the column and mobile phase are at a stable temperature. Degas the mobile phase thoroughly before use. If necessary, clean the detector flow cell.

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol is based on the simultaneous distillation extraction (SDE) method.[1]

  • Preparation: Mix the dried and powdered plant material (e.g., Zanthoxylum bungeanum leaves) with water at a ratio of 1:10 (w/v).

  • Extraction: Place the mixture in a round-bottom flask and add an appropriate volume of an organic solvent (e.g., 60 mL) in the solvent flask of the SDE apparatus.

  • Distillation: Heat the mixture to boiling and continue the extraction for approximately 1.5 hours.[1]

  • Concentration: After extraction, concentrate the organic solvent containing the crude extract using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography Purification
  • Column Packing: Prepare a silica gel column with a diameter to height ratio of 1:12.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the column. The recommended sample to silica gel ratio is 1:40.[1]

  • Elution: Elute the column with a solvent system of ethyl acetate: petroleum ether (1:15) at a flow rate of 4 mL/min.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Protocol 3: Recrystallization for High-Purity this compound
  • Dissolution: Dissolve the partially purified this compound from the column chromatography step in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain high-purity this compound.

Protocol 4: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the sample to be analyzed in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B) is typically used. For example, a gradient from 10% to 95% B over 30 minutes.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the purity of the sample by comparing the peak area of this compound to the total peak area in the chromatogram.

References

Navigating the Synthesis of Xanthoxyletin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the synthesis of Xanthoxyletin, a naturally occurring coumarin with promising pharmacological activities, a number of challenges can arise, particularly during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, a substituted coumarin, can be approached through several established methods for coumarin ring formation. The most common and versatile of these is the Pechmann condensation . This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. Other potential routes include the Knoevenagel condensation, Claisen-Schmidt condensation, and Wittig reaction, though the Pechmann condensation is often favored for its efficiency in constructing the coumarin core.[1][2][3]

Q2: I am experiencing low yields in my Pechmann condensation for a this compound precursor. What are the likely causes and how can I optimize the reaction?

A2: Low yields in a Pechmann condensation can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are commonly used, they can lead to side reactions and degradation of starting materials, especially at large scales.[4] Consider using milder solid acid catalysts like sulfamic acid or zinc-titanium oxide nanoparticles, which have been shown to be effective and recyclable.[1][5] Optimizing the catalyst loading is also crucial; typically, 10 mol% is a good starting point.[5]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. It is advisable to start with moderate temperatures and monitor the reaction progress closely.

  • Reaction Time: Insufficient or excessive reaction time can negatively impact the yield. Monitor the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting materials without significant product degradation.

  • Solvent Conditions: While many Pechmann condensations are performed under solvent-free conditions, the choice of solvent can influence the reaction outcome.[1][5] If yields are low, experimenting with different high-boiling point, non-polar solvents might be beneficial.

Q3: What are the common byproducts in this compound synthesis and how can I minimize their formation?

A3: During the Pechmann condensation for coumarin synthesis, several side reactions can occur, leading to the formation of byproducts.[6] These can include:

  • Chromone formation: A common side reaction is the formation of a chromone isomer. This can sometimes be influenced by the choice of catalyst and reaction conditions.

  • Polymerization/Degradation: Harsh acidic conditions and high temperatures can lead to the polymerization or degradation of the starting phenol or the final product.

  • Incomplete cyclization: The reaction may stall at an intermediate stage, resulting in uncyclized products.

To minimize byproduct formation, it is crucial to optimize the reaction conditions as described in Q2. Using a milder catalyst and carefully controlling the temperature and reaction time are key strategies.

Q4: What are the most effective methods for purifying crude this compound, especially at a larger scale?

A4: The purification of crude this compound typically involves a combination of techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol-water mixture) should be chosen to ensure high recovery of the pure product.

  • Silica Gel Column Chromatography: This is a standard technique for separating the desired product from byproducts and unreacted starting materials.[7] The choice of eluent system is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed, although this is more suitable for smaller scale purifications due to cost and solvent consumption.

For large-scale purification, optimizing the recrystallization process is often the most practical approach.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the scale-up synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield Inappropriate catalyst or catalyst concentration.Experiment with different acid catalysts (e.g., sulfamic acid, solid acid catalysts). Optimize catalyst loading (start with 10 mol%).[1][5][8]
Suboptimal reaction temperature.Carefully control the reaction temperature. Start with a moderate temperature and monitor the reaction progress.
Incorrect reaction time.Monitor the reaction by TLC to determine the optimal time for maximum product formation and minimal degradation.
Formation of Byproducts Harsh reaction conditions (strong acid, high temperature).Use a milder catalyst and lower the reaction temperature.
Incorrect stoichiometry of reactants.Ensure the correct molar ratios of the phenol and β-ketoester are used.
Difficult Purification Presence of closely related byproducts.Optimize the reaction conditions to minimize byproduct formation. Employ a combination of purification techniques, starting with recrystallization followed by column chromatography if necessary.
Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. If the product remains oily, consider converting it to a solid derivative for purification, followed by regeneration of the final product.
Scale-up Issues Poor heat transfer in a larger reactor.Ensure efficient stirring and use a reactor with good heat transfer capabilities. Consider a jacketed reactor for better temperature control.
Inconsistent results between small and large scale.Carefully document all reaction parameters at the small scale and ensure they are accurately replicated during scale-up. Pay close attention to stirring speed and heating/cooling rates.

Experimental Protocols

General Procedure for Pechmann Condensation (Gram Scale): [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the substituted phenol (e.g., phloroglucinol monomethyl ether) and the β-ketoester (e.g., a suitable derivative to form the pyrone ring of this compound) in the desired molar ratio.

  • Add the acid catalyst (e.g., 10 mol% sulfamic acid) to the mixture.

  • Heat the reaction mixture with stirring to the optimized temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Phenol, β-Ketoester) Mixing Mixing and Heating Reactants->Mixing Catalyst Catalyst (e.g., Sulfamic Acid) Catalyst->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching (Cold Water) Monitoring->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound via Pechmann condensation.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting cluster_purification Purification Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckCatalyst Check Catalyst & Concentration LowYield->CheckCatalyst OptimizeTemp Optimize Temperature LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time LowYield->OptimizeTime MilderConditions Use Milder Conditions Byproducts->MilderConditions CheckStoichiometry Check Stoichiometry Byproducts->CheckStoichiometry OptimizeRecrystallization Optimize Recrystallization PurificationIssue->OptimizeRecrystallization ColumnChromatography Consider Column Chromatography PurificationIssue->ColumnChromatography Solution Problem Resolved CheckCatalyst->Solution OptimizeTemp->Solution OptimizeTime->Solution MilderConditions->Solution CheckStoichiometry->Solution OptimizeRecrystallization->Solution ColumnChromatography->Solution

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Mitigating Off-Target Effects of Xanthoxyletin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoxyletin in cellular models. The information is designed to help mitigate potential off-target effects and ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

A1: this compound has been shown to exert its effects through multiple signaling pathways. A key mechanism is the inhibition of the RANK/RANKL signaling pathway, which is crucial in bone metabolism and has been implicated in the growth of certain cancers.[1] Additionally, this compound has been demonstrated to inhibit the proliferation of human oral squamous carcinoma cells by modulating the MEK/ERK signaling pathway, leading to apoptosis, autophagy, and cell cycle arrest.[2][3]

Q2: What are the potential off-target effects of this compound?

A2: Specific off-target effects of this compound are not extensively documented in publicly available literature. However, as a member of the coumarin family of compounds, it may interact with a range of biological targets. Coumarins have been reported to target various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, and inhibit enzymes like carbonic anhydrase.[4] Therefore, researchers should consider the possibility of this compound interacting with kinases, other receptors, and enzymes beyond its primary identified targets.

Q3: How can I experimentally assess the potential off-target effects of this compound?

A3: A systematic approach is recommended to identify potential off-target effects. This can include:

  • Kinase Profiling: Perform a broad panel kinase screen to identify any unintended interactions with a wide range of kinases.[5][6]

  • Receptor Binding Assays: Utilize receptor binding panels to determine if this compound binds to other cell surface or nuclear receptors.[7][8][9][10]

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to observe a wide range of cellular changes not immediately linked to the primary target.[11][12][13][14] This can reveal unexpected effects on cellular morphology, organelle function, or other cellular processes.

  • Whole Genome Expression Analysis: Techniques like RNA sequencing can provide a comprehensive view of changes in gene expression following this compound treatment, highlighting the modulation of unexpected pathways.

Q4: What are some general strategies to mitigate off-target effects in my experiments?

A4: Mitigating off-target effects is crucial for accurate interpretation of data.[15] Consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging off-target molecules.

  • Employ Structurally Unrelated Inhibitors: Use another inhibitor of the same target with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition and not a shared off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target. The phenotypic effects should mimic those of this compound if the compound is acting on-target.

  • Rescue Experiments: In a target knockout or knockdown background, treatment with this compound should not produce the same effect as in wild-type cells.

Troubleshooting Guides

Issue 1: Inconsistent cell viability results with this compound treatment.

Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Variability Ensure consistent cell passage number and confluency at the time of treatment. Different cell lines may have varying sensitivities.
Assay Interference Some viability assays, like those based on tetrazolium salts (e.g., MTT), can be affected by colored or reducing compounds.[16][17] Consider using an alternative assay, such as an ATP-based luminescence assay or a dye-exclusion method.
Off-Target Cytotoxicity The observed cell death may be due to off-target effects. Perform a dose-response curve and use the lowest effective concentration. Validate the on-target effect using a genetic approach (e.g., siRNA).

Issue 2: Observed phenotype does not align with the known mechanism of action.

Possible Cause Troubleshooting Step
Undisclosed Off-Target Effect The phenotype may be due to a previously unknown off-target. Conduct broader profiling assays such as kinase screening or phenotypic analysis.[5][11]
Cell-Type Specific Signaling The signaling pathways downstream of the target may differ in your specific cellular model. Map the relevant pathways in your cell line of interest.
Experimental Artifact Rule out any experimental errors by carefully reviewing your protocol and including appropriate positive and negative controls.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineAssayIC50 (µM)Reference
Human Oral Squamous Carcinoma Cells (SCC-1)MTT Assay10-30[2]

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is adapted from standard MTT assay procedures.[16]

  • Materials:

    • Cells of interest

    • This compound

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[18]

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for cell cycle analysis using propidium iodide.[19][20]

  • Materials:

    • Cells treated with this compound

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound and a vehicle control.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Xanthoxyletin_Off_Target_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_mitigation Mitigation Strategy Problem Inconsistent or Unexpected Phenotype with this compound OnTarget On-Target Effect Problem->OnTarget Hypothesize OffTarget Off-Target Effect Problem->OffTarget Hypothesize Genetic Genetic Validation (siRNA, CRISPR) OnTarget->Genetic Test Biochemical Biochemical/Biophysical Assays (Kinase/Receptor Screens) OffTarget->Biochemical Test Phenotypic Phenotypic Profiling OffTarget->Phenotypic Test Concentration Optimize Concentration Genetic->Concentration Confirm Orthogonal Use Orthogonal Inhibitor Biochemical->Orthogonal Identify Refine Refine Hypothesis Phenotypic->Refine Inform

Caption: Workflow for identifying and mitigating off-target effects.

RANKL_Signaling_Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibits RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces AP1 AP-1 MAPK->AP1 Activates AP1->NFATc1 Cooperates Osteoclastogenesis Osteoclastogenesis Gene Expression NFATc1->Osteoclastogenesis Promotes

Caption: Simplified RANK/RANKL signaling pathway inhibited by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vivo bioavailability of Xanthoxyletin.

FAQs: Understanding and Improving this compound Bioavailability

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. This compound, a coumarin derivative, is a hydrophobic molecule with low aqueous solubility. This poor solubility in the gastrointestinal (GI) tract is a major rate-limiting step for its absorption into the systemic circulation. While its lipophilicity might suggest good membrane permeability, its overall low bioavailability is a significant hurdle in preclinical and clinical development.

Q2: Which Biopharmaceutical Classification System (BCS) class does this compound likely belong to?

A2: Based on its low solubility and presumed high permeability (a common characteristic of lipophilic compounds), this compound is likely a BCS Class II compound. For BCS Class II drugs, the primary obstacle to achieving good oral bioavailability is the dissolution rate in the GI fluids.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption.

Q4: Are there any known signaling pathways affected by this compound that are relevant to in vivo studies?

A4: Yes, this compound has been shown to block the RANK/RANKL signaling pathway, which is overexpressed in certain cancers like pancreatic cancer.[1][2] This interaction is crucial to consider when designing in vivo efficacy studies, as the chosen formulation must deliver sufficient plasma concentrations of this compound to modulate this pathway effectively.

Troubleshooting Guide: Common Issues in this compound In Vivo Studies

Issue Potential Cause Troubleshooting/Optimization Strategy
Low and variable plasma concentrations of this compound in animal models. Poor dissolution of the administered formulation in the GI tract.1. Formulation Enhancement: Develop an enabling formulation such as a solid dispersion, cyclodextrin complex, or a lipid-based system. 2. Particle Size Reduction: While not a standalone solution, micronization of the raw this compound powder can be a preliminary step to improve dissolution.
High inter-individual variability in pharmacokinetic profiles. Inconsistent dissolution and absorption due to physiological variables (e.g., gastric pH, GI motility).1. Robust Formulation: Employ a formulation strategy that is less dependent on physiological variables. For instance, a well-designed SEDDS can form a fine emulsion upon contact with GI fluids, leading to more consistent absorption. 2. Controlled Dosing Conditions: Standardize feeding and fasting protocols for the animal subjects to minimize variability in GI conditions.
Promising in vitro dissolution but poor in vivo correlation. 1. Precipitation in the GI tract: The drug may initially dissolve from the formulation but then precipitate out in the aqueous environment of the gut. 2. First-pass metabolism: Extensive metabolism in the gut wall or liver before reaching systemic circulation.1. Precipitation Inhibitors: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state of the drug in the GI tract. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. If significant, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the drug.
Difficulty in achieving therapeutic concentrations at the target site. Insufficient systemic exposure due to poor bioavailability.Re-evaluate the formulation strategy to achieve a higher extent of absorption. A combination of approaches (e.g., a solid dispersion incorporated into a lipid-based system) might be necessary.

Quantitative Data Summary

Since specific quantitative data for this compound formulations are limited in publicly available literature, the following tables provide illustrative data based on studies of similar coumarin derivatives (e.g., Osthole) to guide researchers in setting benchmarks for their formulation development.

Table 1: Solubility Enhancement of a Poorly Soluble Coumarin (Osthole) using Solid Dispersions

Formulation Drug:Polymer Ratio Polymer Solubility (µg/mL) Fold Increase
Pure Osthole--1.5 ± 0.21.0
Osthole-Plasdone S-630 Solid Dispersion1:6Plasdone S-63025.8 ± 2.1~17.2
Osthole-HPMC-E5 Solid Dispersion1:6HPMC-E522.4 ± 1.8~14.9

Data adapted from a study on Osthole solid dispersions.[3]

Table 2: In Vivo Pharmacokinetic Parameters of a Poorly Soluble Coumarin (Osthole) and its Solid Dispersion in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Osthole Coarse Powder150 ± 304.0 ± 0.5850 ± 150100
Osthole-Plasdone S-630 Solid Dispersion (1:6)780 ± 1201.5 ± 0.31190 ± 210~140

Data adapted from a study on Osthole solid dispersions.[3]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., Methanol, Ethanol, Acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Polymer and Solvent Selection: Choose a hydrophilic polymer and a common solvent in which both this compound and the polymer are soluble.

  • Dissolution: Dissolve this compound and the selected polymer in the solvent in a predetermined weight ratio (e.g., 1:1, 1:3, 1:5 drug to polymer). Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.

  • Drying: Transfer the resulting solid film to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, amorphous state (using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)), and dissolution enhancement compared to the pure drug.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol-water solution (50:50 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Weighing: Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.

  • Kneading: Transfer the powders to a mortar. Add a small amount of the methanol-water solution to the mixture to obtain a paste-like consistency. Knead the mixture for a specified time (e.g., 45-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and Fourier-Transform Infrared (FTIR) spectroscopy. Evaluate the enhancement in aqueous solubility compared to the pure drug.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials and Methods:

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).

  • Formulations:

    • Test formulation (e.g., this compound solid dispersion suspended in 0.5% carboxymethyl cellulose).

    • Control formulation (this compound suspended in 0.5% carboxymethyl cellulose).

    • Intravenous (IV) formulation (this compound dissolved in a suitable vehicle like a mixture of DMSO, PEG400, and saline).

  • Dosing:

    • Oral (PO) administration via oral gavage.

    • IV administration via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing). Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Solid_Dispersion Solid Dispersion (e.g., with PVP) This compound->Solid_Dispersion Cyclodextrin_Complex Cyclodextrin Complex (e.g., with HP-β-CD) This compound->Cyclodextrin_Complex Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) This compound->Lipid_Formulation Solubility_Test Aqueous Solubility Testing Solid_Dispersion->Solubility_Test Cyclodextrin_Complex->Solubility_Test Lipid_Formulation->Solubility_Test Dissolution_Test Dissolution Rate Profiling Solubility_Test->Dissolution_Test Permeability_Assay Caco-2 Permeability (Papp) Dissolution_Test->Permeability_Assay PK_Study Pharmacokinetic Study (Rats) Permeability_Assay->PK_Study Bioavailability_Analysis Bioavailability (F%) Calculation PK_Study->Bioavailability_Analysis

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway This compound This compound RANK RANK This compound->RANK Inhibition RANKL RANKL RANKL->RANK Binding Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) RANK->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Caption: this compound inhibits the RANK/RANKL signaling pathway.

troubleshooting_logic Start Low in vivo bioavailability Check_Solubility Is aqueous solubility a limiting factor? Start->Check_Solubility Check_Permeability Is membrane permeability a limiting factor? Check_Solubility->Check_Permeability No Enhance_Solubility Implement solubility enhancement strategy (Solid Dispersion, etc.) Check_Solubility->Enhance_Solubility Yes Check_Metabolism Is first-pass metabolism significant? Check_Permeability->Check_Metabolism No Enhance_Permeability Use permeation enhancers (in formulation) Check_Permeability->Enhance_Permeability Yes Inhibit_Metabolism Co-administer with metabolic inhibitors (for research) Check_Metabolism->Inhibit_Metabolism Yes End Improved bioavailability Check_Metabolism->End No Enhance_Solubility->Check_Permeability Enhance_Permeability->Check_Metabolism Inhibit_Metabolism->End

Caption: Troubleshooting logic for poor this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Xanthoxyletin and Xanthyletin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of two natural pyranocoumarins, Xanthoxyletin and Xanthyletin. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental methods used for their evaluation.

Quantitative Data Summary

The cytotoxic activity of this compound and Xanthyletin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.

CompoundCell LineAssay TypeIC50 ValueCitation
This compound Human Oral Squamous Carcinoma (SCC-1)MTT Assay10 µM[1]
Other Human Oral Squamous Carcinoma CellsMTT Assay10 - 30 µM[1][2]
Human Leukaemia (HL-60)Tritiated Thymidine Incorporation3.48 ppm[3]
Normal Embryonic Bovine Tracheal (EBTr)MTT Assay95 µM[1]
Xanthyletin Human Leukaemia (HL-60)Tritiated Thymidine Incorporation3.84 ppm[3]

Note: Direct comparison of IC50 values between studies should be made with caution due to variations in experimental conditions, such as incubation times and assay methods.

Experimental Protocols

The evaluation of cytotoxicity for this compound and Xanthyletin predominantly relies on cell-based assays that measure cell viability and membrane integrity. The methodologies for two common assays are detailed below.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of living cells.[4]

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Xanthyletin. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Agitate the plate to ensure complete dissolution and measure the absorbance of the solution using a microplate reader, typically at a wavelength of 570-590 nm.[4][5]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

The LDH assay is a method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of late apoptosis or necrosis.[6]

Protocol Steps:

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[6] The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[7]

  • Stop Reaction (if applicable): Add a stop solution to terminate the enzymatic reaction.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes involved in cytotoxicity testing and the molecular mechanisms of action, the following diagrams are provided.

G cluster_workflow General Cytotoxicity Testing Workflow cluster_assays Assay Options A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (this compound or Xanthyletin at various concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Cytotoxicity Assay C->D E 5. Data Acquisition (Spectrophotometer Reading) D->E MTT MTT Assay (Measures Metabolic Activity) D->MTT LDH LDH Assay (Measures Membrane Integrity) D->LDH F 6. Data Analysis (Calculation of IC50) E->F

Caption: A generalized workflow for assessing the cytotoxicity of compounds.

G cluster_pathway This compound-Induced Cytotoxicity Pathway Xan This compound MEK MEK Xan->MEK Inhibits phosphorylation ERK ERK Xan->ERK Inhibits phosphorylation path_label MEK/ERK Signaling pMEK p-MEK pERK p-ERK Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Apoptosis Apoptosis Bcl2->Apoptosis Leads to Bax Bax (Pro-apoptotic) Expression ↑ Bax->Apoptosis Leads to Autophagy Autophagy Proteins (LC3-II, Beclin 1) ↑ G2M G2/M Phase Arrest G2M->Apoptosis Contributes to path_label->Bcl2 path_label->Bax path_label->Autophagy path_label->G2M

Caption: Signaling pathway of this compound in oral squamous carcinoma cells.[1][2][9]

G cluster_apoptosis General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2_fam Bcl-2 Family (Bax/Bak activation) Stress->Bcl2_fam Mito Mitochondria Bcl2_fam->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Discussion and Comparison

Based on available data, both this compound and Xanthyletin exhibit cytotoxic effects, particularly against cancer cell lines.

  • Potency: In the context of human leukaemia (HL-60) cells, this compound (IC50 = 3.48 ppm) appears to be slightly more potent than Xanthyletin (IC50 = 3.84 ppm), although the difference is minimal.[3] this compound has demonstrated significant activity against oral squamous carcinoma cells with IC50 values as low as 10 µM.[1] A key finding for this compound is its selective cytotoxicity, showing a much higher IC50 value (95 µM) in normal cells, which suggests a favorable therapeutic window.[1]

  • Mechanism of Action: The mechanism for this compound is more thoroughly characterized. It induces G2/M cell cycle arrest, apoptosis, and autophagy in human oral squamous carcinoma cells.[1][2][9] This is achieved through the modulation of the MEK/ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[1][9] this compound inhibits the phosphorylation of both MEK and ERK, leading to downstream effects on apoptosis-related proteins like Bax and Bcl-2.[1][2][9] The specific signaling pathways engaged by Xanthyletin are less clearly defined in the current literature.

Both this compound and Xanthyletin are promising natural compounds with cytotoxic properties against cancer cells. Current research provides a more detailed mechanistic understanding for this compound, highlighting its inhibition of the MEK/ERK pathway and its selective action against cancer cells over normal cells. While Xanthyletin also shows cytotoxic potential, further studies are required to elucidate its specific molecular targets and signaling pathways to the same extent as this compound. This would allow for a more direct and comprehensive comparison of their therapeutic potential.

References

Validation of Xanthoxyletin's Anticancer Activity in Xenograft Models: A Critical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical assessment of the available evidence for the anticancer activity of Xanthoxyletin in xenograft models. A comprehensive literature search has revealed significant data integrity issues with the primary study in this area, necessitating a re-evaluation of the compound's in vivo efficacy.

Key Finding: Retraction of a Pivotal Study

An extensive search for alternative, non-retracted studies validating this compound's anticancer activity in xenograft models for any cancer type did not yield any results. This critical gap in the scientific literature makes it impossible to provide a direct comparison of this compound's performance with other alternatives based on robust in vivo data.

Summary of (Retracted) Xenograft Study Data

The following data is summarized from the retracted publication for informational purposes only, primarily to inform researchers who may have previously encountered this study. This data is not considered scientifically valid.

Table 1: Summary of (Unreliable) Quantitative Data from Retracted Oral Squamous Carcinoma Xenograft Study

Treatment GroupDosageTumor Volume ReductionTumor Weight Reduction
ControlVehicle--
This compound25 mg/kgDose-dependent reduction reportedDose-dependent reduction reported

Note: The specific percentages of tumor growth inhibition were not detailed in the available abstracts of the retracted paper.

Experimental Protocols from Retracted Study

The retracted study on oral squamous carcinoma cells (SCC-1) reported the use of a mouse xenograft model.[1][2][3] While the detailed protocol is part of the retracted publication, the general methodology involved implanting human cancer cells into immunocompromised mice to induce tumor formation.[1][2][3]

A generic experimental workflow for such a study is outlined below.

General Xenograft Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Induction cluster_2 Treatment & Monitoring cluster_3 Data Analysis cell_culture Human Cancer Cell Culture (e.g., SCC-1) cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_suspension Prepare Cell Suspension in Matrigel/PBS cell_harvest->cell_suspension injection Subcutaneous Injection into Nude Mice cell_suspension->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound vs. Vehicle) randomization->treatment measurement Measure Tumor Volume & Body Weight treatment->measurement endpoint Endpoint Reached (e.g., 4 weeks) measurement->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia weighing Weigh Tumors euthanasia->weighing analysis Statistical Analysis (Tumor Volume & Weight) weighing->analysis

Caption: A typical workflow for a subcutaneous xenograft model study.

Investigated Signaling Pathways

While the in vivo data is unreliable, in vitro studies have pointed to potential mechanisms of action for this compound. It is crucial to underscore that the link between these pathways and any in vivo anticancer efficacy in xenograft models has not been credibly established.

  • MEK/ERK Pathway: The retracted study in oral squamous carcinoma cells suggested that this compound inhibited the MEK/ERK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation and survival in many cancers.

  • RANK/RANKL Pathway: A separate in vitro study on human pancreatic cancer cells indicated that this compound may block the RANK/RANKL signaling pathway to induce apoptosis. As of this review, this mechanism has not been tested in a published xenograft model.

MEK/ERK Signaling Pathway Diagram

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (Claimed Target) This compound->MEK Inhibition (Unverified in vivo)

Caption: The MEK/ERK pathway, a reported target of this compound.

Conclusion and Future Directions

Based on the available, credible scientific literature, there is currently no validated evidence to support the anticancer activity of this compound in xenograft models. The retraction of the key study in this area represents a significant setback in understanding the compound's potential.

For the research community, this highlights several critical points:

  • The previously reported in vivo efficacy of this compound is unsubstantiated.

  • There is a clear need for new, rigorous, and reproducible preclinical studies to determine if this compound has any genuine anticancer activity in in vivo models.

  • Future studies should include comparisons against standard-of-care chemotherapeutics to properly contextualize any potential efficacy.

Until such studies are conducted and published, any claims regarding this compound's validated anticancer activity in xenograft models should be treated with extreme caution.

References

A Comparative Analysis of Xanthoxyletin and Other Prominent Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Xanthoxyletin, a naturally occurring pyranocoumarin, against other well-known coumarins: Osthole, Scopoletin, Umbelliferone, and Warfarin. The comparison focuses on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data. Physicochemical properties and mechanisms of action, including key signaling pathways, are also discussed to provide a holistic view for drug discovery and development.

Physicochemical Properties

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key properties of the selected coumarins.

CoumarinMolecular FormulaMolecular Weight ( g/mol )LogPSolubility
This compound C₁₅H₁₄O₄258.272.8Insoluble in water; soluble in organic solvents like DMSO and ethanol.
Osthole C₁₅H₁₆O₃244.293.7Practically insoluble in water; soluble in ethanol, chloroform, and acetone.[1]
Scopoletin C₁₀H₈O₄192.171.25Slightly soluble in water and cold ethanol; soluble in hot ethanol, chloroform, and acetic acid.[2][3]
Umbelliferone C₉H₆O₃162.141.6Sparingly soluble in water; soluble in ethanol, chloroform, and acetic acid.
Warfarin C₁₉H₁₆O₄308.333.03Practically insoluble in water; soluble in acetone and dioxane.[4][5][6]

Comparative Biological Activities

This section details the comparative efficacy of this compound and other selected coumarins in key therapeutic areas, supported by quantitative data from in vitro studies.

Anticancer Activity

Coumarins have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

CoumarinCell LineIC₅₀ (µM)Reference
This compound HL-60 (Human Leukemia)14.25
Capan-2 (Pancreatic Cancer)Dose-dependent decrease in viability[7]
Osthole MDA-MB-231 (Breast Cancer)24.2 µg/ml[8][9]
MCF-7 (Breast Cancer)123.9 µg/ml[8][9]
HeLa (Cervical Cancer)45.01[8]
Y-79 (Retinoblastoma)200 (24h), 120 (48h)[8][10]
HCCC-9810 (Cholangiocarcinoma)159 (48h)[11]
RBE (Cholangiocarcinoma)153 (48h)[11]
Scopoletin Various Cancer Cell LinesReported to have anticancer properties[2]
Umbelliferone MCF-7 (Breast Cancer)15.56[7]
MDA-MB-231 (Breast Cancer)10.31[7]
HepG2 (Liver Cancer)Induces apoptosis and cell cycle arrest[12]
MKN-45 (Gastric Cancer)Significant cytotoxic effect[13]
MIA PaCa-2 (Pancreatic Cancer)Significant cytotoxic effect[13]
Warfarin Not typically evaluated for direct cytotoxicity; its anticancer effects are primarily linked to its anticoagulant properties.
Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Coumarins have been shown to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

CoumarinAssayIC₅₀ (µM)Reference
This compound Nitric Oxide InhibitionData not readily available in comparative format.
Osthole Nitric Oxide InhibitionSuppresses NO production in LPS-stimulated macrophages.[14][15][14][15]
Scopoletin 5-Lipoxygenase (5-LOX) Inhibition1.76[16]
Nitric Oxide InhibitionInhibits iNOS expression.[4][4]
Umbelliferone Nitric Oxide InhibitionDownregulates iNOS expression.[17][17]
Warfarin Carrageenan-induced rat paw edemaPronounced anti-inflammatory effect at 0.5-5.0 mg/kg.[8][8]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Coumarins have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CoumarinMicroorganismMIC (µg/mL)Reference
This compound Data not readily available in comparative format.
Osthole Staphylococcus aureus125[18]
Bacillus cereus62.5[18]
Scopoletin Pseudomonas aeruginosa128[19]
Salmonella typhi250[5]
Umbelliferone Staphylococcus aureus (MRSA)1000 (as 7-laurate ester)[2]
Pseudomonas aeruginosa500 (as 7-laurate ester)[2]
Escherichia coli>1000[20]
Warfarin Primarily known for its anticoagulant properties; its direct antimicrobial effects are not well-established and it can interact with antimicrobial agents.[9]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these coumarins is crucial for targeted drug design. This section provides an overview of the key signaling pathways modulated by this compound and the other selected coumarins.

This compound: Inhibition of the RANK/RANKL Signaling Pathway

This compound has been shown to exert its anticancer effects in pancreatic cancer by targeting the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) signaling pathway. This pathway is crucial for osteoclastogenesis and is also implicated in cancer progression and metastasis. By inhibiting this pathway, this compound can suppress cancer cell growth and induce apoptosis.

Xanthoxyletin_RANKL_Pathway This compound This compound RANK RANK This compound->RANK Inhibits RANKL RANKL RANKL->RANK Activates TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB CellProliferation Cell Proliferation & Survival NFkB->CellProliferation Osthole_Signaling_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Osthole->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MAPK->CellGrowth MAPK->Apoptosis Scopoletin_NFkB_Pathway cluster_0 Nucleus Scopoletin Scopoletin IKK IKK Scopoletin->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nucleus NF-κB NFkB_nucleus->InflammatoryGenes MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with varying concentrations of coumarin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC₅₀ value F->G NO_Inhibition_Workflow A 1. Culture macrophages (e.g., RAW 264.7) in 96-well plate B 2. Pre-treat cells with varying concentrations of coumarin A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess reagent E->F G 7. Measure absorbance at ~540 nm F->G H 8. Calculate % NO inhibition and IC₅₀ value G->H MIC_Assay_Workflow A 1. Prepare serial dilutions of coumarin in broth B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Observe for visible bacterial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

References

Xanthoxyletin vs. Doxorubicin: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticancer properties of Xanthoxyletin, a natural coumarin, and Doxorubicin, a widely used chemotherapeutic agent. The following sections present experimental data on their respective impacts on cancer cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data below, compiled from various studies, summarizes the IC50 values for this compound and Doxorubicin across a range of human cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference
This compound SCC-1 (Oral Squamous Carcinoma)10[1]
Oral Squamous Carcinoma Cells (general)10-30[1]
Doxorubicin AMJ13 (Breast Cancer)223.6 (µg/ml)[2]
HCT116 (Colon Carcinoma)24.30 (µg/ml)[3]
Hep-G2 (Hepatocellular Carcinoma)14.72 (µg/ml)[3]
PC3 (Prostate Cancer)2.64 (µg/ml)[3]
MCF-7 (Breast Cancer)2.50[4]
HeLa (Cervical Cancer)2.9[4]
M21 (Melanoma)2.8[4]
BFTC-905 (Bladder Cancer)2.3[4]
UMUC-3 (Bladder Cancer)5.1[4]
HepG2 (Hepatocellular Carcinoma)12.2[4]
TCCSUP (Bladder Cancer)12.6[4]
A549 (Lung Cancer)> 20[4]
Huh7 (Hepatocellular Carcinoma)> 20[4]
VMCUB-1 (Bladder Cancer)> 20[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods. One study on this compound's effects on oral squamous carcinoma cells has been retracted due to data manipulation and is therefore not cited here[5][6].

Induction of Apoptosis

Both this compound and Doxorubicin induce programmed cell death, or apoptosis, in cancer cells, a crucial mechanism for their anticancer activity. The table below summarizes their effects on key apoptosis-regulating proteins.

Compound Effect on Apoptosis Key Protein Modulation Cancer Cell Line(s) Reference
This compound Induces apoptosisIncreased Bax/Bcl-2 ratioOral Squamous Carcinoma, Pancreatic Cancer[1][7][8]
Doxorubicin Induces apoptosisIncreased Bax/Bcl-2 ratio, Caspase-3, -8, and -9 activationBreast Cancer (MCF-7), various others[9][10][11][12]

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy by which anticancer agents inhibit tumor growth. Both compounds have been shown to induce cell cycle arrest, but at different phases.

Compound Effect on Cell Cycle Cancer Cell Line(s) Reference
This compound G2/M phase arrestOral Squamous Carcinoma, A549 (Non-small cell lung cancer)[1][13][14]
Doxorubicin G2/M phase arrestBreast Cancer (T47D, MCF-7), various others[3][15][16]

Signaling Pathways

The anticancer effects of this compound and Doxorubicin are mediated through their modulation of specific intracellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to primarily target the MEK/ERK and RANK/RANKL signaling pathways to exert its anticancer effects.

Xanthoxyletin_Signaling cluster_MEK_ERK MEK/ERK Pathway cluster_RANKL RANK/RANKL Pathway Xanthoxyletin1 This compound MEK MEK Xanthoxyletin1->MEK Inhibits ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 Promotes Apoptosis1 Apoptosis ERK->Apoptosis1 Inhibits Xanthoxyletin2 This compound RANKL RANKL Xanthoxyletin2->RANKL Inhibits RANK RANK RANKL->RANK NFkB NF-κB RANK->NFkB Proliferation2 Cell Proliferation NFkB->Proliferation2 Promotes Apoptosis2 Apoptosis NFkB->Apoptosis2 Inhibits

Caption: this compound's inhibitory effects on the MEK/ERK and RANK/RANKL signaling pathways.

Doxorubicin Signaling Pathways

Doxorubicin exerts its effects through a multi-pronged approach that includes DNA damage response and induction of apoptosis through various signaling cascades.

Doxorubicin_Signaling cluster_dna_damage DNA Damage & Topoisomerase II Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage p53 p53 DNA_Damage->p53 ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest G2/M Arrest Chk1_Chk2->Cell_Cycle_Arrest

Caption: Doxorubicin's multifaceted mechanism of action leading to anticancer effects.

Experimental Protocols

The following are generalized protocols for the key assays mentioned in this guide. Specific details may vary between laboratories and experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of compound A->B C Incubate for a specified time (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: A typical workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest.

  • Cell Harvesting: Collect the cells by trypsinization or scraping.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to analyze the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Both this compound and Doxorubicin demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest. Doxorubicin, a long-standing clinical agent, exhibits broad and potent cytotoxicity through multiple mechanisms, including direct DNA damage. This compound, a natural product, shows promise by targeting specific signaling pathways like MEK/ERK and RANK/RANKL, which are often dysregulated in cancer.

Further head-to-head comparative studies in a wider range of cancer cell lines and in vivo models are warranted to fully elucidate the relative therapeutic potential of this compound. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing search for more effective and targeted cancer therapies.

References

A Comparative Guide to MTT and Annexin V Assays for Xanthoxyletin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for assessing cell death, the MTT and Annexin V assays, in the context of apoptosis induced by the natural compound xanthoxyletin. Understanding the principles, protocols, and data interpretation of each assay is crucial for accurately evaluating the apoptotic potential of therapeutic candidates.

Principles of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in the purple color indicates a reduction in cell viability, which can be a consequence of apoptosis or necrosis.

The Annexin V assay is a more specific marker for apoptosis. It utilizes the high affinity of Annexin V, a cellular protein, for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1] Co-staining with a non-vital dye like propidium iodide (PI) allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Experimental Protocols

Detailed methodologies for performing MTT and Annexin V assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.

Annexin V Assay Protocol

This protocol outlines the steps for detecting apoptosis using flow cytometry.[1]

  • Cell Seeding and Treatment: Seed cells in a suitable culture dish or plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye like propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on their fluorescence signals.

Data Presentation and Comparison

While a direct cross-validation study for this compound using both MTT and Annexin V assays in the same cell line was not identified in the available literature, we can compare data from studies using similar assays and compounds to illustrate the type of results obtained.

Table 1: Comparative Data for this compound and a Similar Compound

AssayCompoundCell LineParameterResult
WST-1 (MTT-like)This compoundPC-3 (Prostate Cancer)IC50 (48h)18.2 µM
Annexin V/PIXanthohumolHT-29 (Colon Cancer)% Apoptotic Cells (24h)15.5% at 20 µM

Note: The data presented is from two different studies and should not be directly compared as if from a single experiment. It serves to illustrate the quantitative outputs of each assay.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of a cross-validation experiment and the proposed signaling pathway for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow: Cross-Validation of MTT and Annexin V Assays cluster_mtt MTT Assay cluster_annexin Annexin V Assay start Seed Cells in Parallel Cultures treat Treat with this compound (and Controls) start->treat incubate Incubate for Defined Time Points treat->incubate mtt_add Add MTT Reagent incubate->mtt_add annexin_harvest Harvest Cells incubate->annexin_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read mtt_analyze Calculate % Viability and IC50 mtt_read->mtt_analyze compare Compare and Correlate Results mtt_analyze->compare annexin_stain Stain with Annexin V-FITC/PI annexin_harvest->annexin_stain annexin_flow Analyze by Flow Cytometry annexin_stain->annexin_flow annexin_analyze Quantify % Apoptotic Cells annexin_flow->annexin_analyze annexin_analyze->compare

Cross-validation experimental workflow.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_bcl2 Mitochondrial Regulation cluster_caspases Caspase Cascade This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

This compound-induced apoptosis pathway.

Discussion and Interpretation

The MTT assay provides a broad measure of cell viability and is a useful initial screening tool to determine the cytotoxic potential of a compound. A reduction in viability, as indicated by a lower IC50 value, suggests that this compound is potent in killing PC-3 cells. However, the MTT assay does not distinguish between apoptosis and necrosis.

The Annexin V assay offers more specific insights into the mechanism of cell death. The data for xanthohumol, a structurally similar compound, indicates that it induces apoptosis in a dose-dependent manner. By quantifying the percentage of early and late apoptotic cells, this assay confirms that the observed cell death is, at least in part, due to programmed cell death.

Cross-validation of these two assays is essential for a comprehensive understanding of a compound's activity. For instance, a potent IC50 value from an MTT assay, coupled with a high percentage of Annexin V-positive cells, would strongly suggest that the compound's cytotoxic effect is mediated through the induction of apoptosis. Discrepancies between the two assays can also be informative. For example, a significant decrease in cell viability in the MTT assay without a corresponding increase in Annexin V staining might suggest that the compound induces necrosis or has cytostatic effects that are not related to apoptosis.

The proposed signaling pathway for this compound-induced apoptosis involves the regulation of the Bcl-2 family of proteins. This compound appears to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in the execution of apoptosis. Specifically, the activation of initiator caspase-9 and executioner caspase-3 are key events in this pathway.

References

Structure-Activity Relationship (SAR) of Xanthoxyletin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxyletin, a linear pyranocoumarin found in various plant species, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The rigid, planar structure of this compound serves as a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies of this compound and its analogs are crucial for optimizing its biological activities and developing derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of this compound analogs, summarizing their biological performance with supporting experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities of this compound and Its Analogs

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Analogs
CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound SCC-1 (Oral Squamous Carcinoma)MTT10-30[1]
This compound Capan-2 (Pancreatic Cancer)MTT>20 (approx.)[2]
This compound Gastric Adenocarcinoma CellsNot SpecifiedNot Specified[1]
Allothis compound Not SpecifiedNot SpecifiedNot Specified
8-Formylallothis compound Not SpecifiedNot SpecifiedNot Specified

Note: Data on specific synthetic analogs of this compound with direct IC50 comparisons are limited in the currently available literature. The table will be expanded as more research becomes available.

Table 2: Anti-inflammatory Activity of this compound and Analogs
CompoundAssayIC50 (µg/mL)Reference
This compound fMLP-induced Superoxide Anion Generation1.47 ± 0.41
This compound fMLP-induced Elastase Release4.18 ± 0.73
Allothis compound fMLP-induced Superoxide Anion Generation1.47 ± 0.53
Allothis compound fMLP-induced Elastase Release3.43 ± 0.63
8-Formylallothis compound fMLP-induced Superoxide Anion Generation4.60 ± 0.83
8-Formylallothis compound fMLP-induced Elastase Release2.59 ± 0.52
Table 3: Antimicrobial Activity of this compound and Related Compounds
Compound ClassBacterial/Fungal StrainAssayMIC (µg/mL)Reference
Xanthone Derivatives Gram-positive bacteriaMicrodilution12.5–77 (µM)[3]
Xanthone Derivatives Gram-negative bacteriaMicrodilutionVaries[3]

Structure-Activity Relationship Insights

The biological activity of this compound analogs is influenced by the nature and position of substituents on the coumarin and pyran rings.

  • Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the aromatic ring of related coumarins and xanthones significantly impact their activity. For instance, in many flavonoids, another class of plant-derived compounds, hydroxylation can enhance antioxidant and anti-inflammatory properties.

  • Prenylation: The dimethylpyran ring in this compound is a form of prenylation. In the broader class of xanthones, the presence and nature of prenyl groups are often crucial for cytotoxic activity against cancer cells.

  • Other Substitutions: The introduction of formyl groups, as seen in 8-formylallothis compound, alters the electronic properties of the molecule and can modulate its biological activity.

Mandatory Visualization

Diagram 1: General Experimental Workflow for Screening this compound Analogs

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays Characterization->Antimicrobial IC50_MIC IC50 / MIC Determination Anticancer->IC50_MIC AntiInflammatory->IC50_MIC Antimicrobial->IC50_MIC SAR_Analysis SAR Analysis IC50_MIC->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

References

Evaluating the Synergistic Potential of Xanthoxyletin in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to increasing interest in combination treatments, particularly those pairing conventional chemotherapy with natural compounds. Xanthoxyletin, a coumarin found in various plants, has demonstrated notable anticancer properties as a standalone agent. This guide provides a comprehensive evaluation of the potential synergistic effects of this compound with chemotherapy drugs. While direct studies on this compound in combination therapies are currently limited, this document synthesizes its known anticancer mechanisms and presents a comparative analysis with structurally related compounds—other coumarins and xanthones—that have shown significant synergy with cytotoxic drugs. This guide aims to provide a foundational resource to inform and encourage further research into this compound's role in combination cancer therapy.

Section 1: Anticancer Profile of this compound

This compound has been shown to inhibit the proliferation of various cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] Its mechanisms of action involve the modulation of key signaling pathways implicated in cancer progression.

Key Findings on this compound's Anticancer Activity:

  • Inhibition of Cell Proliferation: this compound has demonstrated significant inhibitory effects on the growth of oral squamous carcinoma and pancreatic cancer cells.[1][3]

  • Induction of Apoptosis: It triggers apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.[1][3]

  • Cell Cycle Arrest: The compound can arrest the cell cycle, thereby preventing cancer cells from dividing and multiplying.[1]

  • Modulation of Signaling Pathways: Research has identified that this compound can modulate the MEK/ERK and RANK/RANKL signaling pathways, both of which are critical in cancer cell proliferation and survival.[1][3]

Section 2: Synergistic Effects of Related Compounds with Chemotherapy Drugs

While data on this compound combinations is not yet available, studies on other coumarins and xanthones provide strong evidence for the potential of this class of compounds to enhance the efficacy of chemotherapy. The following tables summarize key quantitative data from these studies.

Synergistic Effects of Xanthones with Chemotherapy
Xanthone DerivativeChemotherapy DrugCancer Cell LineIC50 (Compound Alone)IC50 (Drug Alone)Combination Index (CI)EffectReference
α-Mangostin5-FluorouracilBreast CancerVaries by cell lineVaries by cell line< 1Synergistic[4]
1,3,6-Trihydroxy-4,5,7-trichloroxanthone (TTX)DoxorubicinB-Cell Lymphoma (Raji)15.95 µM25.43 µM0.057 - 0.285Strong Synergistic[5]
Synergistic Effects of Coumarins with Chemotherapy
Coumarin DerivativeChemotherapy DrugCancer Cell LineIC50 (Compound Alone)IC50 (Drug Alone)Interaction TypeReference
OstholeCisplatinMelanoma (FM55P, FM55M2)Varies by cell lineVaries by cell lineSynergistic & Additive[6]
XanthotoxolCisplatinMelanoma (FM55P, FM55M2)Varies by cell lineVaries by cell lineAdditive[6]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of natural compounds with chemotherapy drugs, based on the cited literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, the chemotherapy drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for 3-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The Combination Index (CI) is calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the treatment on signaling pathways.

  • Protein Extraction: Following treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-MEK, p-ERK, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Section 4: Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for evaluating synergistic effects.

Xanthoxyletin_MEK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->MEK Inhibition This compound->ERK Inhibition Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.

Xanthoxyletin_RANK_RANKL_Pathway This compound This compound RANKL RANKL This compound->RANKL Inhibition RANK RANK (Receptor) This compound->RANK Inhibition Apoptosis Apoptosis This compound->Apoptosis RANKL->RANK Binding Signaling Downstream Signaling RANK->Signaling Signaling->Apoptosis Proliferation Cell Proliferation Signaling->Proliferation

Caption: this compound blocks the RANK/RANKL signaling pathway.

Synergy_Evaluation_Workflow start Start: Select Cancer Cell Line treatment Treat cells with: 1. This compound alone 2. Chemo drug alone 3. Combination start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western ic50 Determine IC50 values mtt->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism ci Calculate Combination Index (CI) ic50->ci synergy Determine Synergy, Additivity, or Antagonism ci->synergy

References

Comparative Metabolomics of Xanthoxyletin-Treated Cells: A Framework for Mechanistic Insight

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Xanthoxyletin, a natural coumarin with demonstrated anticancer properties. Due to the limited availability of direct metabolomic studies on this compound, this document presents a hypothetical comparative framework based on its known biological activities, contrasted with a standard chemotherapeutic agent. The experimental data presented is illustrative, designed to guide future research in this promising area.

Introduction to this compound and Metabolomics

This compound is a natural compound found in plants of the Rutaceae family, such as Zanthoxylum species.[1] It has garnered significant interest for its anticancer activities, which include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[2] Studies have shown that this compound can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MEK/ERK and RANK/RANKL pathways.[2][3]

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens to understand the biochemical mechanisms of drug action.[4][5] By profiling the metabolic fingerprint of cells treated with this compound, researchers can identify the specific pathways disrupted by the compound, revealing new therapeutic targets and biomarkers of response.[4][6]

This guide outlines a comparative metabolomics approach to elucidate the effects of this compound on cancer cells, comparing its hypothetical metabolic signature to that of untreated cells and cells treated with Paclitaxel, a widely used chemotherapy drug.

Comparative Metabolomic Profiles

The following table summarizes the hypothetical quantitative changes in key metabolites in a cancer cell line (e.g., human oral squamous carcinoma SCC-1) following a 24-hour treatment with this compound (10 µM) or Paclitaxel (10 nM) compared to a vehicle control. The data is presented as fold change relative to the control group. This data is illustrative and intended to represent plausible outcomes based on the known mechanisms of action.

Metabolic PathwayMetaboliteThis compound (10 µM) Fold Change (Hypothetical)Paclitaxel (10 nM) Fold Change (Reference-Based)Biological Implication
Glycolysis Glucose0.851.10Reduced glucose uptake
Lactate0.650.70Inhibition of aerobic glycolysis (Warburg effect)[6]
TCA Cycle Citrate0.700.80Reduced entry into the TCA cycle
Succinate0.750.85Impaired mitochondrial respiration
Malate0.800.90Overall decrease in TCA cycle activity
Amino Acid Metabolism Glutamine0.700.75Reduced glutaminolysis, a key source of energy and biosynthesis
Serine0.600.80Impaired one-carbon metabolism and nucleotide synthesis
Glycine0.650.85Reduced building blocks for proliferation
Aspartate0.700.90Disruption of nucleotide and protein synthesis
Lipid Metabolism Phosphocholine1.401.50Increased membrane breakdown, indicative of apoptosis[7]
Glycerophosphocholine1.501.60Marker of cell membrane degradation
Redox Homeostasis Reduced Glutathione (GSH)0.550.60Depletion of cellular antioxidant capacity, leading to oxidative stress
Oxidized Glutathione (GSSG)1.801.70Increased oxidative stress
Nucleotide Metabolism Adenosine Triphosphate (ATP)0.600.65Cellular energy depletion
Adenine0.750.70Reduced purine synthesis, affecting DNA replication[8]

Experimental Protocols

A robust comparative metabolomics study involves several key steps, from cell preparation to data analysis. The following protocol outlines a standard workflow.

3.1. Cell Culture and Treatment

  • Cell Line: Human oral squamous carcinoma cells (SCC-1) are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded in 6-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing (i) this compound (10 µM), (ii) Paclitaxel (10 nM) as a positive control, or (iii) vehicle (0.1% DMSO) as a negative control. Six replicates are prepared for each condition.

  • Incubation: Cells are incubated for 24 hours.

3.2. Metabolite Extraction

  • Quenching: After incubation, the medium is rapidly aspirated, and cells are washed twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites and arrest metabolism.

  • Extraction: 1 mL of ice-cold 80% methanol is added to each well. The cells are scraped from the plate and transferred to a microcentrifuge tube.

  • Lysis: The cell suspension is vortexed vigorously for 1 minute and then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Collection: The supernatant containing the polar and semi-polar metabolites is carefully transferred to a new tube for analysis.

3.3. LC-MS/MS Analysis

  • Instrumentation: Analysis is performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap Mass Spectrometer.[9]

  • Chromatography: Metabolites are separated on a C18 reverse-phase column using a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to cover a broad range of metabolites. Data is acquired in a data-dependent MS/MS mode.

3.4. Data Processing and Statistical Analysis

  • Peak Processing: Raw data files are processed using software like XCMS or an equivalent platform for peak detection, alignment, and integration.

  • Metabolite Identification: Metabolites are identified by matching their accurate mass and MS/MS fragmentation patterns to online databases such as the Human Metabolome Database (HMDB) and Metlin.

  • Statistical Analysis: The resulting data matrix is imported into a statistical software package (e.g., MetaboAnalyst). Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize group separation. Metabolites with a Variable Importance in Projection (VIP) score > 1.0 and a p-value < 0.05 (from a t-test) are considered significantly altered.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis & Interpretation c1 Cell Culture (SCC-1) c2 Seeding in 6-well Plates c1->c2 c3 Treatment Groups (Control, this compound, Paclitaxel) c2->c3 e1 Metabolism Quenching (Ice-cold Saline Wash) c3->e1 e2 Addition of 80% Methanol e1->e2 e3 Centrifugation & Supernatant Collection e2->e3 a1 UHPLC-MS/MS Analysis e3->a1 a2 Data Processing (Peak Detection, Alignment) a1->a2 a3 Statistical Analysis (PCA, PLS-DA) a2->a3 a4 Metabolite Identification & Pathway Analysis a3->a4

Fig. 1: Experimental workflow for comparative metabolomics.

MEK_ERK_Pathway cluster_pathway MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Fig. 2: Inhibition of the MEK/ERK pathway by this compound.

logical_relationship cluster_cause Molecular & Cellular Events cluster_effect Downstream Metabolic Consequences (Hypothetical) Xan This compound Treatment Inhibit Inhibition of MEK/ERK Pathway Xan->Inhibit Apoptosis Induction of Apoptosis & G2/M Arrest Xan->Apoptosis Glycolysis Decreased Glycolysis & TCA Cycle Activity Inhibit->Glycolysis AminoAcid Disrupted Amino Acid Metabolism Inhibit->AminoAcid Redox Increased Oxidative Stress (GSH Depletion) Apoptosis->Redox Energy ATP Depletion Apoptosis->Energy

Fig. 3: Logical flow from this compound action to metabolic effects.

References

Independent Verification of Xanthoxyletin's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anti-inflammatory effects of Xanthoxyletin, a natural coumarin, with other well-characterized anti-inflammatory compounds. The information is compiled from various studies to offer a comprehensive overview of its potential as an anti-inflammatory agent. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to aid in research and development efforts.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties in preclinical studies. In vivo evidence highlights its ability to significantly reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced inflammation models. Mechanistically, this compound appears to exert its effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are critical regulators of the inflammatory response. While direct comparative studies with specific IC50 values against other compounds in standardized in vitro assays are not extensively available in the reviewed literature, this guide provides a framework for understanding its efficacy based on existing data.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator compounds.

Table 1: In Vivo Anti-inflammatory Activity (LPS-Induced Inflammation Model)

CompoundAnimal ModelDosingKey FindingsReference
This compound Mouse (Acute Lung Injury)1, 2.5, 5, 10 mg/kg (i.p.)Significantly mitigated the production of TNF-α and IL-6.[1][2][1][2]
Anthocyanins MouseNot SpecifiedAttenuated airway inflammation by reducing levels of TNF-α and IL-6 in asthmatic mice.

Note: Direct comparative studies using identical models and methodologies are limited. The data presented is for informational purposes to highlight relative efficacy in similar inflammatory contexts.

Table 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

CompoundIC50 Value (µM)Reference
This compound Data not available in reviewed literature
Quercetin 33.12
Anthocyanins IC50 of 36 µg/ml (blackberry extract)[3]

Table 3: In Vitro Anti-inflammatory Activity (COX-2 Enzyme Inhibition)

CompoundIC50 Value (µM)Reference
This compound Data not available in reviewed literature
Anthocyanidins (Delphinidin, Cyanidin) Inhibited LPS-induced COX-2 expression[4]
Celecoxib (Positive Control) 0.05[5]
Diclofenac (Positive Control) 0.40[5]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of common experimental protocols used to assess anti-inflammatory activity.

In Vivo Model: Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

  • Animal Model: Typically Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[5][6][7]

  • Test Compound Administration: this compound or a comparator compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses prior to or shortly after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only carrageenan.

In Vitro Model: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture.[8][]

  • Measurement of Nitric Oxide: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Data Analysis: The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 AP1 AP-1 MAPK->AP1 AP1->Nucleus AP1->Cytokines AP1->iNOS_COX2 This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: NF-κB and MAPK signaling pathways in inflammation.

experimental_workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess_assay Measure Nitrite (Griess Assay) incubation->griess_assay mtt_assay Assess Cell Viability (MTT Assay) incubation->mtt_assay data_analysis Calculate IC50 griess_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: In vitro nitric oxide inhibition assay workflow.

Conclusion

The available evidence suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its demonstrated in vivo efficacy in reducing key pro-inflammatory cytokines, coupled with its modulatory effects on the NF-κB and MAPK signaling pathways, provides a strong basis for further investigation. To facilitate a more direct and quantitative comparison with existing anti-inflammatory agents, future research should focus on determining the IC50 values of this compound in standardized in vitro assays, such as nitric oxide production in LPS-stimulated macrophages and cyclooxygenase enzyme inhibition. Such data will be invaluable for drug development professionals in assessing the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Xanthoxyletin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Xanthoxyletin, a natural coumarin compound, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in determining the appropriate disposal method. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

Recommended PPE:

  • Gloves: Wear protective gloves. If contamination occurs, dispose of the gloves in accordance with applicable laws and good laboratory practices[2].

  • Eye Protection: Use safety goggles with side-shields[1].

  • Respiratory Protection: A suitable respirator should be used to avoid breathing dust or vapors[1].

  • Body Protection: Wear impervious clothing to prevent skin contact[1].

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][3]. Ensure that an eyewash station and safety shower are readily accessible[1][3].

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[4][5].

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Collect waste this compound, including pure compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Solid waste, such as contaminated gloves and lab coats, should be stored in the original container or a suitable, tagged hazardous waste container[6].

    • For liquid waste containing this compound, use a leak-proof container that is chemically compatible with the solvent used[6]. Do not fill containers beyond 90% capacity[6].

  • Waste Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

    • All containers of hazardous chemicals must be labeled with the identity of the material and appropriate hazard warnings[7].

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation[4][6].

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids[3][8].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[4][9].

    • Provide the EHS office or contractor with the complete chemical name and hazard information to ensure proper handling and disposal.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • For small spills, carefully collect the material using an absorbent pad or other suitable material, avoiding dust generation[2].

    • Place all cleanup materials in a sealed, labeled hazardous waste container.

    • For large spills, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Xanthoxyletin_Disposal_Workflow cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Disposal cluster_2 Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect_solid Collect Solid Waste (Pure compound, contaminated items) ppe->collect_solid collect_liquid Collect Liquid Waste (Solutions containing this compound) ppe->collect_liquid container Use Designated, Labeled Hazardous Waste Container collect_solid->container collect_liquid->container storage Store Sealed Container in Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Xanthoxyletin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Xanthoxyletin, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound, also known as Xanthoxylin, is a compound that requires careful handling due to its potential health hazards. According to available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.
Eye/Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and eye irritation.
Skin and Body Protection Laboratory coat, long-sleevedTo prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of dust or aerosols and prevent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety goggles.

  • Put on chemical-resistant gloves.

3. Handling and Dispensing:

  • Conduct all weighing and solution preparation within a certified chemical fume hood.

  • Avoid generating dust when handling the solid form of the compound.

  • Use a dedicated spatula and weighing paper.

  • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with this compound.

  • Properly dispose of all contaminated materials (see Disposal Plan below).

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to protect personnel and the environment. Given its use in cancer research, it is prudent to handle it as a cytotoxic agent for disposal purposes.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, wipes, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for cytotoxic waste.

Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical and potentially cytotoxic waste.[1]

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Workspace gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid this compound don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthoxyletin
Reactant of Route 2
Reactant of Route 2
Xanthoxyletin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.